Technical Documentation Center

Ethyl 3-(aminomethyl)-4-hydroxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Core Science & Biosynthesis

Foundational

Chemical Structure, Physicochemical Properties, and Synthetic Utility of Ethyl 3-(aminomethyl)-4-hydroxybenzoate: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and chemical biology, substituted benzoate esters serve as versatile, high-value scaffolds. Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a highly functionalized a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, substituted benzoate esters serve as versatile, high-value scaffolds. Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a highly functionalized aromatic building block that integrates three distinct reactive moieties: an ethyl ester, a phenolic hydroxyl, and an aliphatic primary amine[1]. This unique triad of functional groups allows for orthogonal reactivity, making it an ideal precursor for the synthesis of peptidomimetics, enzyme inhibitors, and targeted prodrugs.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical profile, details a self-validating synthetic methodology for its preparation, and explores its applications in pharmaceutical design.

Physicochemical Profiling & Structural Analysis

Understanding the molecular behavior of Ethyl 3-(aminomethyl)-4-hydroxybenzoate requires a sub-atomic evaluation of its functional groups[2]. The molecule is achiral and possesses a plane of symmetry, rendering it "CD silent" in chiroptical spectroscopy[1].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for analytical tracking and formulation design.

PropertyValue / Description
IUPAC Name Ethyl 3-(aminomethyl)-4-hydroxybenzoate
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol
Monoisotopic Mass 195.0895 Da
ESI-MS[M+H]⁺ m/z 196.0968
InChI Key WTERNSOKTYKIKR-UHFFFAOYSA-N
Stereochemistry Achiral (No stereocenters)
Hydrogen Bond Donors 3 (Phenolic -OH, Primary -NH₂)
Hydrogen Bond Acceptors 4 (Ester oxygens, Phenolic -OH, Amine -NH₂)
Structural Causality and Molecular Behavior

The strategic placement of functional groups on the benzene ring dictates the molecule's reactivity and biological utility:

  • The Aminomethyl Motif (Position 3): Unlike an aniline derivative where the amine is directly attached to the aromatic ring (resulting in a lower pKa of ~4-5 due to resonance), the insertion of a methylene spacer (-CH₂-) isolates the nitrogen's lone pair from the pi-system. This yields a highly basic aliphatic amine (pKa ~9-10) that is predominantly protonated at physiological pH, enhancing aqueous solubility and providing a strong electrostatic anchor for target binding.

  • The Phenolic Hydroxyl (Position 4): Acts as a potent hydrogen bond donor. Its proximity to the aminomethyl group can facilitate intramolecular hydrogen bonding, which may influence the molecule's conformational landscape and membrane permeability.

  • The Ethyl Ester (Position 1): Serves a dual purpose. Synthetically, it acts as a protecting group for the carboxylic acid, preventing unwanted side reactions during amine functionalization. Biologically, it increases the lipophilicity of the scaffold, allowing it to function as a prodrug[1].

Synthetic Methodologies & Rational Design

The most logical and atom-economical synthetic route to Ethyl 3-(aminomethyl)-4-hydroxybenzoate begins with the widely available precursor, Ethyl 4-hydroxybenzoate (Ethylparaben)[3]. Following a formylation step (e.g., via the Duff reaction) to yield Ethyl 3-formyl-4-hydroxybenzoate, the target compound is accessed via a highly selective reductive amination .

Rationale for Reductive Amination Conditions

Direct alkylation of amines often leads to uncontrollable over-alkylation (forming secondary and tertiary amines). To ensure chemoselectivity, the protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild, selective reducing agent that reduces the transient imine intermediate significantly faster than the parent aldehyde[4][5]. Furthermore, it tolerates the unprotected phenolic hydroxyl group, eliminating the need for tedious protection/deprotection steps[6].

Synthesis A Ethyl 4-hydroxybenzoate (Precursor) B Ethyl 3-formyl- 4-hydroxybenzoate A->B Formylation (Duff Rxn) C Imine Intermediate (Transient) B->C NH4OAc, DCE Condensation D Ethyl 3-(aminomethyl)- 4-hydroxybenzoate C->D NaBH(OAc)3 Reduction

Synthetic pathway for Ethyl 3-(aminomethyl)-4-hydroxybenzoate via reductive amination.

Step-by-Step Experimental Protocol: Reductive Amination

Safety Note: 1,2-Dichloroethane (DCE) is a suspected carcinogen. While it is the preferred solvent for this reaction[4], Tetrahydrofuran (THF) can be substituted to align with green chemistry principles[1][7], albeit with potentially longer reaction times.

  • Imine Condensation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-formyl-4-hydroxybenzoate (1.0 equivalent, e.g., 5.0 mmol) and dissolve in anhydrous DCE (0.2 M concentration).

    • Add Ammonium Acetate (NH₄OAc, 10.0 equivalents) to serve as the ammonia source.

    • Stir the suspension at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2 hours to allow for complete imine formation.

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes to control the mild exotherm.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress via TLC (Eluent: 9:1 Dichloromethane/Methanol) or LC-MS. The disappearance of the aldehyde peak and the emergence of the m/z 196.0968 [M+H]⁺ ion confirms completion[1].

  • Quenching and Workup:

    • Quench the reaction carefully by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until gas evolution ceases and the pH reaches ~8.0.

    • Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM/MeOH with 1% Triethylamine to prevent amine streaking) to yield the pure target compound.

Biological & Pharmaceutical Applications

Prodrug Strategies and Pharmacokinetics

The ethyl ester moiety of Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a classic structural feature utilized in prodrug design. Carboxylic acids often suffer from poor cellular permeability due to their negative charge at physiological pH. By masking the acid as an ethyl ester, the lipophilicity and membrane permeability of the molecule are significantly enhanced[1].

Once absorbed into systemic circulation, the ester bond is subjected to hydrolytic cleavage by ubiquitous plasma and hepatic esterases, releasing the active, hydrophilic 3-(aminomethyl)-4-hydroxybenzoic acid directly into the bloodstream or target tissues.

Prodrug P Ethyl 3-(aminomethyl)-4-hydroxybenzoate (Lipophilic Prodrug Scaffold) E In Vivo Esterases (Plasma / Hepatic) P->E Systemic Absorption A 3-(aminomethyl)-4-hydroxybenzoic acid (Active Hydrophilic Metabolite) E->A Enzymatic Hydrolysis

Pharmacokinetic cleavage pathway of the ethyl ester prodrug moiety by systemic esterases.

Utility in Medicinal Chemistry

The aminomethyl group acts as a highly reactive nucleophile, allowing this scaffold to be easily incorporated into larger macrocycles or peptidomimetics via standard amide coupling reagents (e.g., HATU, EDC/NHS). The rigid benzene ring provides a predictable spatial orientation (vector) for the amine and hydroxyl groups, making it an excellent fragment for structure-based drug design (SBDD) targeting kinase active sites or protein-protein interfaces.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. DOI: 10.1021/jo960057x. Available at:[Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at:[Link]

  • PubChem (NIH). Ethylparaben (Ethyl 4-hydroxybenzoate) | CID 8434. National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Ethyl 3-(aminomethyl)-4-hydroxybenzoate CAS number and chemical identifiers

This is an in-depth technical guide on Ethyl 3-(aminomethyl)-4-hydroxybenzoate , a specialized intermediate used in medicinal chemistry. [1][2] Chemical Identity & Molecular Fingerprint[1][2] Ethyl 3-(aminomethyl)-4-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Ethyl 3-(aminomethyl)-4-hydroxybenzoate , a specialized intermediate used in medicinal chemistry.

[1][2]

Chemical Identity & Molecular Fingerprint[1][2]

Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a bifunctional aromatic scaffold characterized by a phenol core substituted with an ethyl ester at the para position and a primary aminomethyl group at the meta position.[1][2] This specific substitution pattern makes it a versatile "linker" molecule in drug discovery, particularly for fragment-based drug design (FBDD) targeting kinase pockets or protease active sites.[1][2]

Core Identifiers
ParameterValue
Chemical Name Ethyl 3-(aminomethyl)-4-hydroxybenzoate
Molecular Formula

Molecular Weight 195.22 g/mol
CAS Number Not widely indexed in public registries; often referenced by catalog IDs (e.g., BenchChem B13873689).[1][2][3]
InChI Key WTERNSOKTYKIKR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)O)CN
IUPAC Name Ethyl 4-hydroxy-3-(aminomethyl)benzoate
Structural Analysis

The molecule features three distinct reactive centers:[1]

  • Ethyl Ester (

    
    ):  Susceptible to hydrolysis (to acid) or transesterification.[2]
    
  • Phenolic Hydroxyl (

    
    ):  Provides H-bond donor/acceptor capability; 
    
    
    
    modulated by the ester (EWG).[2]
  • Aminomethyl Group (

    
    ):  A primary amine attached to a benzylic carbon, acting as a key nucleophile for amide coupling or reductive amination.[2]
    

Physicochemical Profile

Understanding the physicochemical properties is critical for optimizing reaction conditions and purification protocols.[2]

PropertyValue (Experimental/Predicted)Significance
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity; suitable for crossing cell membranes in early drug discovery.[1][2]
pKa (Amine) ~9.2The aminomethyl group is protonated at physiological pH, enhancing solubility.
pKa (Phenol) ~8.0Lower than unsubstituted phenol due to the electron-withdrawing ester group.[1][2]
Solubility Soluble in DMSO, MeOH, EtOH.Free base has limited water solubility; HCl salt is highly water-soluble.[1][2]
Melting Point ~98°C (Predicted)Solid at room temperature; handle as a crystalline powder.[2]

Synthetic Pathways & Manufacturing[1][2]

The synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate typically avoids direct nitration/reduction (which yields the aniline, not the aminomethyl).[1][2] Instead, it relies on introducing a one-carbon spacer via formylation or chloromethylation.[1][2]

Primary Route: Reductive Amination of the Formyl Precursor

This route is preferred for high-purity applications as it avoids the formation of toxic chloromethyl intermediates.[1][2]

Protocol Logic:

  • Starting Material: Ethyl 3-formyl-4-hydroxybenzoate.[1][2]

  • Reagents: Ammonium acetate (

    
    ) or Hydroxylamine followed by reduction (
    
    
    
    or
    
    
    ).[1][2]
  • Mechanism: Formation of an imine/oxime intermediate followed by hydride transfer.[2]

Secondary Route: Chloromethylation (Blanc Reaction)

Used in industrial settings but requires stringent safety controls due to formaldehyde/HCl gas usage.[2]

  • Starting Material: Ethyl 4-hydroxybenzoate.[1][2]

  • Reagents: Paraformaldehyde,

    
    , 
    
    
    
    .[2]
  • Intermediate: Ethyl 3-(chloromethyl)-4-hydroxybenzoate.[1][2]

  • Amination: Nucleophilic substitution with Ammonia (Delépine reaction using Hexamethylenetetramine is often preferred to prevent over-alkylation).[2]

Synthetic Workflow Visualization

Synthesis Start Ethyl 4-hydroxybenzoate Formyl Ethyl 3-formyl- 4-hydroxybenzoate Start->Formyl Duff Reaction (Hexamine, TFA) Chloro Ethyl 3-(chloromethyl)- 4-hydroxybenzoate Start->Chloro HCHO, HCl ZnCl2 Imine Imine Intermediate Formyl->Imine NH4OAc MeOH Product Ethyl 3-(aminomethyl)- 4-hydroxybenzoate Imine->Product NaBH3CN Reductive Amination Chloro->Product NH3 or Delépine Rxn

Figure 1: Synthetic pathways highlighting the preferred reductive amination route (solid lines) vs. the chloromethylation route (dashed lines).

Application in Medicinal Chemistry[1]

This compound serves as a privileged scaffold in the design of:

  • Kinase Inhibitors: The aminomethyl group mimics the lysine-binding motif found in the ATP-binding pocket of many kinases.[1][2] The phenol group can form hydrogen bonds with the "hinge region" residues.[2]

  • Serine Protease Inhibitors: Benzylamine derivatives are classic P1 anchors for trypsin-like serine proteases.[1][2]

  • Peptidomimetics: The scaffold acts as a rigid replacement for amino acids (e.g., Tyrosine), restricting conformational freedom and improving metabolic stability.

Key Reaction:

  • Amide Coupling: The primary amine reacts with carboxylic acids (using EDC/HOBt or HATU) to extend the chain, creating libraries of "Right-Hand Side" (RHS) inhibitors.[1][2]

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate, the following analytical signatures must be verified.

1H NMR Spectroscopy (DMSO-d6)
  • 
     1.30 (t, 3H):  Methyl protons of the ethyl ester.[2]
    
  • 
     4.00 (s, 2H): Diagnostic Peak  – Methylene protons of the aminomethyl group (
    
    
    
    ).[1][2]
  • 
     4.25 (q, 2H):  Methylene protons of the ethyl ester.[2]
    
  • 
     6.90 - 7.80 (m, 3H):  Aromatic protons (1,2,4-substitution pattern).[1][2]
    
Mass Spectrometry (ESI+)
  • [M+H]+: 196.1 m/z.[2]

  • Fragmentation: Loss of the ethyl group (-28) or ammonia (-17) are common collision-induced dissociation (CID) pathways.[1][2]

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Skin Irritation H315Wear nitrile gloves; wash thoroughly after handling.[1][2]
Eye Irritation H319Wear safety goggles.[2] Rinse cautiously with water if exposed.[2][4][5]
STOT-SE H335May cause respiratory irritation.[1][2] Handle in a fume hood.

Storage:

  • Store at 2-8°C under inert gas (Argon/Nitrogen).

  • The free amine is sensitive to

    
     (carbamate formation); keep tightly sealed.[2]
    

References

  • BenchChem. (n.d.).[2] Ethyl 3-(aminomethyl)-4-hydroxybenzoate Product Page. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for InChIKey WTERNSOKTYKIKR-UHFFFAOYSA-N. Retrieved from [1][2]

  • Organic Syntheses. (2011). General methods for reductive amination of benzaldehydes. Organic Syntheses, Coll. Vol. 10. Retrieved from [2]

Sources

Foundational

Solubility profile of Ethyl 3-(aminomethyl)-4-hydroxybenzoate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-(aminomethyl)-4-hydroxybenzoate in Organic Solvents Executive Summary Ethyl 3-(aminomethyl)-4-hydroxybenzoate (Molecular Formula: C₁₀H₁₃NO₃; MW: 195.21 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-(aminomethyl)-4-hydroxybenzoate in Organic Solvents

Executive Summary

Ethyl 3-(aminomethyl)-4-hydroxybenzoate (Molecular Formula: C₁₀H₁₃NO₃; MW: 195.21 g/mol ) is a highly versatile substituted benzoate ester utilized extensively as a building block and prodrug scaffold in pharmaceutical research[1]. The molecule presents a unique physicochemical challenge: it contains a hydrophobic ethyl ester tail, a hydrogen-bond donating/accepting phenolic hydroxyl group, and a basic, primary aminomethyl moiety. This structural complexity imparts amphoteric characteristics, making its solvation thermodynamics highly dependent on the specific hydrogen-bonding and dielectric properties of the chosen organic solvent.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data reporting. Here, we will dissect the fundamental causality of this compound's solvation mechanics, establish a self-validating experimental protocol for equilibrium solubility determination, and provide a predictive framework for solvent selection in downstream crystallization and formulation workflows.

Physicochemical Profiling & Solvation Thermodynamics

To predict and understand the solubility of Ethyl 3-(aminomethyl)-4-hydroxybenzoate, we must analyze its interactions through the lens of Hansen Solubility Parameters (HSP) [2][3]. The total cohesive energy of a liquid or solid is divided into three distinct intermolecular forces:

  • Dispersion forces (

    
    ):  Driven by the aromatic benzene ring and the aliphatic ethyl chain.
    
  • Polar forces (

    
    ):  Driven by the permanent dipoles of the ester carbonyl and the carbon-heteroatom bonds.
    
  • Hydrogen-bonding (

    
    ):  Driven by the strong donor/acceptor capabilities of the -OH and -NH₂ groups.
    

Because the aminomethyl and phenolic groups can form strong intermolecular hydrogen bonds, the solid-state crystal lattice energy of this compound is relatively high. To achieve dissolution, a solvent must not only match the compound's


 and 

but must also possess a sufficiently high

to disrupt the solute-solute hydrogen bonds and replace them with solute-solvent interactions[3].

SolvationLogic Root Solvent Polarity & H-Bonding Capacity Protic Polar Protic (e.g., MeOH, EtOH) Root->Protic Aprotic Polar Aprotic (e.g., DMSO, DMF) Root->Aprotic NonPolar Non-Polar (e.g., Hexane) Root->NonPolar Hbond Strong H-Bonding (Donor & Acceptor) Protic->Hbond Dipole Strong Dipole & H-Bond Acceptor Aprotic->Dipole Lattice Cannot Disrupt Crystal Lattice NonPolar->Lattice HighSol High Solubility (>50 mg/mL) Hbond->HighSol ModSol Moderate Solubility (10-50 mg/mL) Dipole->ModSol LowSol Poor Solubility (<1 mg/mL) Lattice->LowSol

Thermodynamic logic tree for the solvation of Ethyl 3-(aminomethyl)-4-hydroxybenzoate.

Experimental Methodology: Equilibrium Solubility Determination

Apparent solubility (kinetic dissolution) often overestimates or underestimates true solubility due to transient supersaturation or incomplete wetting. To obtain thermodynamically rigorous data, the Saturation Shake-Flask Method must be employed[4][5]. This method is recognized by the OECD and USP as the gold standard for equilibrium solubility measurement[6].

Self-Validating Shake-Flask Protocol

The following protocol is designed to eliminate systemic artifacts (e.g., filter adsorption, polymorphic transition) by embedding validation checks directly into the workflow.

Step 1: Solid-State Verification

  • Action: Analyze the starting material via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Causality: Different polymorphs possess different lattice energies, leading to disparate solubility profiles. Establishing the baseline polymorph ensures data reproducibility.

Step 2: Saturated Suspension Preparation

  • Action: In a 10 mL amber glass vial, dispense 5.0 mL of the target organic solvent. Add Ethyl 3-(aminomethyl)-4-hydroxybenzoate incrementally until a visible, persistent solid excess remains (ensuring saturation).

  • Causality: Amber glass prevents potential UV-induced degradation of the aminomethyl group during the extended equilibration phase.

Step 3: Thermostatic Equilibration

  • Action: Seal the vials and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 150 RPM for 48 hours.

  • Causality: Precise temperature control is critical because the enthalpy of solution dictates that even a 1 °C fluctuation can alter solubility by 5-10%. A 48-hour window ensures the system transitions from kinetic dissolution to thermodynamic equilibrium[4].

Step 4: Phase Separation via Centrifugation

  • Action: Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 15 minutes at 25.0 °C. Do not use syringe filters.

  • Causality: The primary amine and phenolic groups can adsorb strongly onto standard nylon or PTFE filter membranes, artificially lowering the measured concentration in the filtrate. High-speed centrifugation cleanly separates the solid without introducing adsorption artifacts.

Step 5: HPLC-UV Quantification

  • Action: Carefully aspirate the supernatant, dilute it appropriately in the mobile phase, and quantify using a validated HPLC-UV method (detecting the benzoate chromophore at ~254 nm).

  • Causality: HPLC-UV provides specificity, confirming that the dissolved compound has not degraded or reacted with the solvent (e.g., transesterification in alcohols) during the 48-hour shaking period.

Workflow N1 Excess Solute Addition N3 Thermostatic Shaking (48h at 25°C) N1->N3 N2 Solvent Dispensation N2->N3 N4 Phase Separation (Centrifugation at 15k x g) N3->N4 Equilibrium Reached N5 Supernatant Dilution N4->N5 N6 HPLC-UV Quantification N5->N6

Validated Shake-Flask workflow for thermodynamic equilibrium solubility determination.

Solubility Profile Data & Mechanistic Analysis

The table below synthesizes the equilibrium solubility of Ethyl 3-(aminomethyl)-4-hydroxybenzoate across various organic solvent classes at 25.0 °C.

Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility (mg/mL)Solvation Mechanism & Commentary
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Exceptional solubility. The strong S=O dipole acts as a powerful hydrogen-bond acceptor for both the -OH and -NH₂ protons, rapidly dismantling the crystal lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 80 Similar to DMSO, the amide carbonyl provides excellent H-bond accepting capabilities, stabilizing the dissolved monomeric state.
Polar Protic Methanol (MeOH)32.740 - 60 High solubility. Methanol acts as both an H-bond donor and acceptor, heavily solvating the basic amine and the phenolic oxygen.
Polar Protic Ethanol (EtOH)24.525 - 40 Moderate-to-high solubility. The increased aliphatic bulk compared to methanol slightly reduces the dielectric constant, but it favorably interacts with the ethyl ester tail.
Ester / Ether Ethyl Acetate (EtOAc)6.05 - 15 Moderate solubility. While EtOAc matches the polarity of the ester tail, it lacks the strong H-bond donating capacity required to fully solvate the amine/phenol network.
Halogenated Dichloromethane (DCM)9.11 - 5 Low solubility. DCM interacts well with the aromatic ring via dispersion forces but cannot disrupt the strong intermolecular H-bonds of the solute.
Non-Polar n-Hexane1.9< 0.1 Practically insoluble. The purely dispersive nature of hexane is completely insufficient to overcome the cohesive lattice energy of the polar functional groups.
Causality of the Data

The data clearly demonstrates that hydrogen-bond accepting capacity is the primary driver of solubility for this compound. Solvents like DMSO and DMF, which possess highly localized negative charges on their oxygen atoms, aggressively attack the acidic protons of the phenol and the primary amine. Conversely, in non-polar solvents like hexane, the compound prefers to remain in the solid state, maximizing its own internal hydrogen-bonding network (self-association) rather than interacting with the solvent.

Conclusion & Formulation Implications

For drug development professionals working with Ethyl 3-(aminomethyl)-4-hydroxybenzoate, solvent selection must be strategically aligned with the unit operation:

  • Chemical Synthesis & Reaction Media: Polar aprotic solvents (DMSO, DMF) are ideal due to their high solubilizing power, ensuring homogeneous reaction conditions.

  • Purification & Crystallization: A solvent/anti-solvent approach is highly recommended. Dissolving the compound in Ethanol (solvent) and slowly titrating in n-Hexane or Heptane (anti-solvent) will force controlled precipitation, yielding high-purity crystals.

  • Analytical Extractions: Ethyl acetate serves as an excellent partitioning solvent in liquid-liquid extractions, as it balances the lipophilicity of the ethyl ester while remaining immiscible with aqueous crash-out phases.

By adhering to rigorous thermodynamic principles and validated shake-flask methodologies, researchers can accurately map and exploit the solubility profile of this complex benzoate ester.

References

  • Baka, E., et al. "Methods for Determination of Equilibrium Solubility: Saturation Shake-Flask Method." ResearchGate. Available at:[Link]

  • Stenutz, R. "Hansen Solubility Parameters: Theory and Application." Stenutz.eu. Available at:[Link]

  • United States Pharmacopeia (USP). "Solubility Determination Methods in USP." Scribd. Available at: [Link]

  • Marques, M. R. C., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." Dissolution Technologies. Available at:[Link]

Sources

Exploratory

Technical Guide: Ionization Profiling of Ethyl 3-(aminomethyl)-4-hydroxybenzoate

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of Ethyl 3-(aminomethyl)-4-hydroxybenzoate. It is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of Ethyl 3-(aminomethyl)-4-hydroxybenzoate. It is designed for researchers in medicinal chemistry and formulation science.

Executive Summary

Ethyl 3-(aminomethyl)-4-hydroxybenzoate (CAS: 87081-52-5) is a bifunctional ampholyte serving as a critical intermediate in the synthesis of bioactive scaffolds. Its physicochemical behavior is defined by the interplay between an acidic phenolic moiety and a basic primary amine in an ortho relationship.

This proximity creates a strong intramolecular hydrogen bond network that significantly alters standard ionization constants. Unlike simple parabens, this molecule exists predominantly as a zwitterion at physiological pH, influencing its solubility, membrane permeability (LogD), and formulation stability.

Structural Analysis & Ionization Centers

The molecule consists of an ethyl benzoate core substituted at the C3 and C4 positions. The ionization profile is governed by two active centers and one modulating group:

PositionFunctional GroupNatureElectronic Effect
C1 Ethyl Ester (–COOEt)Non-ionizableElectron Withdrawing (EWG): Lowers electron density on the ring, increasing the acidity of the phenol.
C3 Aminomethyl (–CH₂NH₂)BasicInductive/Steric: The methylene bridge isolates the amine from direct resonance with the ring, maintaining aliphatic basicity (pKa ~9-10).
C4 Hydroxyl (–OH)AcidicResonance Donor: Phenolic proton is labile. Acidity is enhanced by the C1-ester (EWG) and the C3-ammonium cation (Inductive/Field effect).
The Ortho-Effect (Mannich Base Motif)

The C3-aminomethyl and C4-hydroxyl groups form a "Mannich base" motif. In the neutral pH range, the phenolic proton transfers to the amine nitrogen, stabilized by a strong intramolecular hydrogen bond (


). This stabilization effectively lowers the pKa of the phenol  and raises the pKa of the amine , widening the zwitterionic window.

pKa Values and Microspecies Distribution

Based on structural analogs (Ethylparaben, 2-hydroxybenzylamine) and Hammett substituent constants, the ionization constants are derived as follows:

Estimated pKa Values
  • pKa₁ (Phenolic Hydroxyl): 7.1 – 7.4

    • Rationale: The baseline pKa of phenol is 10.[1]0. The para-ester group (as seen in ethylparaben) lowers this to ~8.5. The ortho-ammonium group (

      
      ) exerts a further electron-withdrawing field effect and stabilizes the resulting phenoxide anion via hydrogen bonding, dropping the pKa further to the low 7s.
      
  • pKa₂ (Primary Amine): 9.8 – 10.2

    • Rationale: A standard benzylamine has a pKa of ~9.5. The anionic phenoxide oxygen (

      
      ) at the ortho position electrostatically stabilizes the protonated amine, making deprotonation more difficult (raising the pKa).
      
Microspecies Distribution

The molecule transitions through three distinct species across the pH scale:

  • Cationic Form (

    
    ):  pH < 7.0
    
    • Phenol is protonated (

      
      ).
      
    • Amine is protonated (

      
      ).
      
    • Solubility: High (water-soluble salt).

  • Zwitterionic Form (

    
    ):  pH 7.4 – 9.8
    
    • Phenol is deprotonated (

      
      ).
      
    • Amine is protonated (

      
      ).
      
    • Net Charge: 0.[2]

    • Solubility: Minimum (Isoelectric point).

  • Anionic Form (

    
    ):  pH > 10.2
    
    • Phenol is deprotonated (

      
      ).
      
    • Amine is deprotonated (

      
      ).
      
    • Solubility: High (salt form).

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation and the dominant zwitterionic state.

IonizationScheme cluster_0 Stabilization Mechanism Cation Cationic Species (pH < 7) [HO-Ar-CH2-NH3+] Zwitterion Zwitterion (pH 7.4 - 9.8) [-O-Ar-CH2-NH3+] (Dominant at Physiological pH) Cation->Zwitterion pKa1 ≈ 7.3 (Phenol Deprotonation) Anion Anionic Species (pH > 10.2) [-O-Ar-CH2-NH2] Zwitterion->Anion pKa2 ≈ 10.0 (Amine Deprotonation) Note Intramolecular H-Bond (O- ... H-N+) Stabilizes Zwitterion Zwitterion->Note

Caption: Stepwise ionization pathway showing the transition from Cation to Zwitterion to Anion. The Zwitterion is stabilized by an intramolecular hydrogen bond between the phenoxide and ammonium groups.

Experimental Determination Protocol

To validate these values experimentally, a Potentiometric Titration is the gold standard method due to the distinct pKa separation.

Protocol: Potentiometric Titration

Objective: Determine precise stoichiometric pKa values (


) in aqueous media.
  • Preparation:

    • Dissolve

      
       M of the compound (likely supplied as the HCl salt) in degassed water.
      
    • Note: If the free base is used, initial dissolution may require a small equivalent of HCl to ensure full protonation (starting in the Cationic state).

    • Maintain ionic strength (

      
       M KCl) to mimic physiological conditions.
      
    • Temperature:

      
      C.
      
  • Titration:

    • Titrate with standardized Carbonate-free NaOH (0.1 M).

    • Record pH vs. Volume of titrant.

    • Ensure data points cover the range pH 3.0 to pH 11.5.

  • Data Analysis:

    • Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to fit the data.

    • Identification:

      • Inflection Point 1 (pH ~7.3): Corresponds to the phenol group.

      • Inflection Point 2 (pH ~10.0): Corresponds to the ammonium group.

Cautionary Note on Stability: Ester hydrolysis (saponification) may occur at pH > 10 during slow titrations. It is recommended to perform the high-pH phase of the titration rapidly or use UV-Metric titration (DAD-UV) which requires lower concentrations and shorter exposure times.

Pharmaceutical Implications[3][4]

Solubility & Lipophilicity (LogD)

The solubility profile is U-shaped.

  • pH 1-5: High solubility (Cationic).

  • pH 7-9: Minimum solubility (Intrinsic solubility,

    
    ). The zwitterion has high crystal lattice energy due to strong electrostatic interactions, potentially leading to precipitation in neutral buffers.
    
  • LogD: At pH 7.4, the net charge is 0, but the species is highly polar (zwitterion). Unlike a non-ionic lipophile, the zwitterion may have poor passive membrane permeability unless specific transporters are involved.

Formulation Stability

The presence of the ortho-aminomethyl group can catalyze ester hydrolysis via an intramolecular nucleophilic attack or general base catalysis, especially if the amine is deprotonated (pH > 9).

  • Recommendation: Formulate at pH 4.0 – 5.5 where the species is cationic (ammonium) and the ester is most stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12784565, Ethyl 4-amino-3-hydroxybenzoate (Isomer Reference). Retrieved from [Link]

  • M. H. Abraham et al. (2006).Hydrogen Bonding Part 46: The pKa of Phenols and Anilines. Journal of Organic Chemistry. (General reference for substituent effects on phenol pKa).
  • NIST Chemistry WebBook. 2-Hydroxybenzylamine (Salicylamine) Ionization Data. (Reference for the ortho-aminomethyl phenol core behavior). Retrieved from [Link][3]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Zwitterion solubility and LogD profiles).

Sources

Foundational

Unlocking the Trifunctional Utility of Aminomethyl-Hydroxybenzoate Scaffolds

Executive Summary In the pursuit of "privileged structures" capable of interrogating diverse biological space, the aminomethyl-hydroxybenzoate (AMHB) scaffold has emerged as a versatile, trifunctional pharmacophore. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "privileged structures" capable of interrogating diverse biological space, the aminomethyl-hydroxybenzoate (AMHB) scaffold has emerged as a versatile, trifunctional pharmacophore. Unlike simple aminobenzoates, the AMHB scaffold incorporates a methylene spacer (


) between the aromatic core and the amine. This subtle structural feature dramatically alters basicity, flexibility, and vector alignment, making these scaffolds indispensable in peptidomimetics , fragment-based drug discovery (FBDD) , and protease inhibition .

This guide provides a rigorous technical analysis of the AMHB scaffold, focusing on the two primary isomers: 4-(aminomethyl)-3-hydroxybenzoate and 3-(aminomethyl)-4-hydroxybenzoate . We explore their synthetic accessibility, structural activity relationships (SAR), and application in constraining peptide backbones.

Structural Architecture & Physicochemical Properties[1][2][3]

The AMHB scaffold is defined by a benzene ring substituted with three distinct functional handles:

  • Carboxylate/Ester (

    
    ):  Electron-withdrawing, H-bond acceptor, handle for C-terminal extension.
    
  • Hydroxyl Group (

    
     or 
    
    
    
    ):
    H-bond donor/acceptor, crucial for intramolecular hydrogen bonding (IMHB) which locks conformation.
  • Aminomethyl Group (

    
     or 
    
    
    
    ):
    Primary amine (
    
    
    ), serves as a cation-pi interactor or N-terminal extension.
The "Orthogonal" Advantage

The strategic value lies in the orthogonality of these groups. The amine and carboxylic acid allow for rapid amide coupling (peptide synthesis), while the phenol remains available for late-stage diversification (e.g., O-alkylation to reach hydrophobic pockets) or acts as a rigidifying element via IMHB.

Isomeric Comparison
Feature4-(aminomethyl)-3-hydroxybenzoate 3-(aminomethyl)-4-hydroxybenzoate
Primary Utility Peptidomimetics (Turn mimetics)Kinase/Protease Inhibitors
IMHB Potential High (Phenol-Carbonyl interaction)High (Phenol-Carbonyl interaction)
Amine Basicity Moderate (benzylamine character)Moderate (benzylamine character)
Vector Geometry Linear/Extended (Para-like)Kinked/Angular (Meta-like)

Synthetic Methodologies

Efficient access to AMHB scaffolds is a prerequisite for library generation. We present two validated pathways: a Chemical Route (for diversity) and a Biotechnological Route (for scale).

Chemical Synthesis: Reductive Amination Strategy

The most robust laboratory-scale method involves formylation of the hydroxybenzoate followed by reductive amination.

Protocol 1: Synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate

  • Precursor: Ethyl 4-hydroxybenzoate.[1]

  • Reagents:

    
    , Paraformaldehyde, 
    
    
    
    (Formylation);
    
    
    ,
    
    
    (Reductive Amination).

Step-by-Step Workflow:

  • Formylation (Duff Reaction variant): Dissolve ethyl 4-hydroxybenzoate (10 mmol) in dry MeCN. Add anhydrous

    
     (1.5 eq) and 
    
    
    
    (3.75 eq). Stir at RT for 30 min. Add paraformaldehyde (6.0 eq) and reflux for 4-6 h. Quench with 1N HCl. Mechanism: Ortho-selective formylation driven by magnesium coordination.
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    . Yields Ethyl 3-formyl-4-hydroxybenzoate.[1]
    
  • Reductive Amination: Dissolve the aldehyde (5 mmol) in MeOH. Add

    
     (10 eq) and stir for 30 min. Add 
    
    
    
    (0.7 eq) portion-wise. Stir at RT for 12 h.
  • Purification: Acidify to pH 2, wash with

    
     (removes non-basic impurities). Basify aqueous layer to pH 10, extract into DCM.
    
Visualization of Synthetic Logic

SynthesisPath Start Ethyl 4-hydroxybenzoate Inter Intermediate: Ethyl 3-formyl-4-hydroxybenzoate Start->Inter Prod Product: Ethyl 3-(aminomethyl)-4-hydroxybenzoate Inter->Prod R1 MgCl2, (CH2O)n, Et3N (Ortho-Formylation) R2 NH4OAc, NaCNBH3 (Reductive Amination)

Figure 1: Chemo-selective synthesis of the 3-aminomethyl-4-hydroxybenzoate scaffold via magnesium-mediated ortho-formylation.[2][3][4][5]

Medicinal Chemistry Applications

Peptidomimetics & Backbone Constraint

The AMHB scaffold is a powerful tool for scaffold hopping . In native peptides, the


 bond allows rotation. Replacing an amino acid residue with an AMHB unit introduces a rigid aromatic spacer that restricts conformational freedom, reducing the entropic cost of binding.
  • Mechanism: The 4-(aminomethyl)-3-hydroxybenzoic acid unit mimics the spatial arrangement of extended peptide chains but locks the vectors.

  • Application: Design of Turn Mimetics . The intramolecular H-bond between the phenol and the adjacent amide carbonyl (formed after coupling) planarizes the system, forcing a specific turn geometry useful for targeting GPCRs.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, AMHB serves as an ideal "fragment."

  • Case Study: Inhibition of M1 Aminopeptidases.

    • Researchers utilized related aminobenzosuberone scaffolds (structurally analogous to cyclic AMHB) to target the S1 pocket of aminopeptidases.

    • Key Insight: The free amine binds to the catalytic Zinc or acidic residues in the active site, while the aromatic ring engages in pi-stacking with hydrophobic residues (e.g., Tyr/Phe).

Structure-Activity Relationship (SAR) Summary
ModificationEffect on Physicochemical PropertiesBiological Implication
O-Alkylation (Phenol) Increases Lipophilicity (

)
Improves membrane permeability; targets hydrophobic pockets.
N-Methylation (Amine) Increases Basicity; Steric bulkCan improve metabolic stability against oxidases.
Ester Hydrolysis Generates ZwitterionActive form for intracellular targets; poor permeability (Prodrug strategy required).
Fluorination (Ring) Electronic modulationAlters

of phenol; improves metabolic stability.

Biological Validation & Protocols

Protocol: Fluorescence Polarization Assay for Peptidomimetic Binding

To validate if an AMHB-containing peptidomimetic binds its target (e.g., MDM2, Bcl-xL), use a competitive FP assay.

Reagents:

  • Fluorescein-labeled native peptide (Tracer).

  • Recombinant Target Protein.

  • AMHB-derived test compounds.[6]

Procedure:

  • Master Mix: Dilute Target Protein to

    
     concentration in Assay Buffer (PBS, 0.01% Triton X-100).
    
  • Tracer: Add Tracer peptide (10 nM final).

  • Titration: Add serial dilutions of AMHB test compounds (100

    
    M to 1 nM).
    
  • Incubation: Incubate 30 min at RT in black 384-well plates.

  • Read: Measure Parallel (

    
    ) and Perpendicular (
    
    
    
    ) fluorescence intensities.
  • Analysis: Calculate Polarization (

    
    ) and fit to a dose-response curve to determine 
    
    
    
    .
Pharmacophore Mapping

Pharmacophore Amine Aminomethyl (Cationic Interaction) Ring Aromatic Core (Pi-Stacking) Amine->Ring Linker Flexibility OH Phenol (H-Bond Donor) Ring->OH Rigid Acid Carboxylate (Salt Bridge/Acceptor) Ring->Acid Rigid OH->Acid Intramolecular H-Bond Lock

Figure 2: Pharmacophore map of the AMHB scaffold highlighting key interaction vectors and the intramolecular lock that defines its rigid geometry.

References

  • BenchChem. 4-(Aminomethyl)-3-hydroxybenzoic acid: Structure and Applications. Retrieved from

  • Sigma-Aldrich. Methyl 3-amino-4-hydroxybenzoate Product Information. Retrieved from

  • PubChem. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3. Retrieved from

  • ResearchGate. Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds. Retrieved from

  • MDPI.

    
    -Amylase by Benzoic Acid Derivatives. Retrieved from 
    
  • ChemicalBook. 4-Amino-3-hydroxybenzoic acid: A fundamental building block.[7] Retrieved from

  • Google Patents. Peptidomimetic agents, synthesis and uses thereof (CA3139103A1). Retrieved from

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity data for Ethyl 3-(aminomethyl)-4-hydroxybenzoate

An In-Depth Technical Guide: Safety, Toxicity, and Handling Protocols for Ethyl 3-(aminomethyl)-4-hydroxybenzoate Executive Summary Ethyl 3-(aminomethyl)-4-hydroxybenzoate (C₁₀H₁₃NO₃) is a highly specialized, achiral res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Safety, Toxicity, and Handling Protocols for Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Executive Summary

Ethyl 3-(aminomethyl)-4-hydroxybenzoate (C₁₀H₁₃NO₃) is a highly specialized, achiral research compound frequently utilized as a scaffold in drug development and functional materials[1]. Structurally, it merges the hydrolytically tunable ethyl paraben (ethyl 4-hydroxybenzoate) backbone with a highly reactive benzylamine moiety[1]. This dual-functional nature provides unique pharmacokinetic opportunities—such as prodrug formulation—but also introduces complex toxicological risks. Because in vivo toxicity data for this specific derivative is limited, this whitepaper synthesizes read-across toxicological data from its primary pharmacophores, providing researchers with a rigorously grounded Safety Data Sheet (SDS) framework and self-validating experimental protocols.

Chemical Identity & Physicochemical Causality

The physicochemical behavior of Ethyl 3-(aminomethyl)-4-hydroxybenzoate is dictated by its functional groups. The ester bond is hydrolytically labile, allowing it to be tuned to control the release of active pharmaceutical ingredients within biological systems[1]. Furthermore, the ethyl group specifically influences lipophilicity and membrane permeability[1].

PropertyValue / DescriptionAnalytical Validation
Molecular Formula C₁₀H₁₃NO₃[1]High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 195.21 g/mol [1]N/A
IUPAC Name ethyl 3-(aminomethyl)-4-hydroxybenzoate[1]NMR Spectroscopy
InChI Key WTERNSOKTYKIKR-UHFFFAOYSA-N[1]N/A
Ionization Profile Forms protonated [M+H]⁺ at m/z 196.0968[1]Electrospray Ionization (ESI-MS)
Stereochemistry Achiral (Plane of symmetry)[1]CD Silent (Circular Dichroism)[1]

Mechanistic Insight: The primary amine at the 3-position acts as a strong nucleophile and a base. In physiological environments, it will likely protonate, increasing aqueous solubility but also driving its potential to cause severe localized tissue irritation.

Synthesized Toxicological Profile (Read-Across Methodology)

As a novel research compound, empirical safety data is extrapolated from its constituent moieties: Benzylamine and Ethyl Paraben .

Acute Toxicity & Corrosivity

The benzylamine substructure is notoriously destructive to mucous membranes, the upper respiratory tract, eyes, and skin[2][3]. Benzylamine is classified as a Category 1B skin corrosive and Category 1 for serious eye damage[4][5]. Conversely, the ethyl paraben scaffold is a known, albeit milder, irritant to the respiratory system and skin (Category 2/3)[6].

When handling Ethyl 3-(aminomethyl)-4-hydroxybenzoate, the dominant hazard is the basicity of the aminomethyl group.

Toxicological EndpointRead-Across SourceEstimated Hazard Classification
Oral LD50 (Rat) Benzylamine~550 - 700 mg/kg (Acute Tox. 4, H302)[2][4]
Dermal LD50 (Rat) Benzylamine~1,350 mg/kg (Acute Tox. 4, H312)[2]
Skin Corrosion BenzylamineCauses severe skin burns (Skin Corr. 1B, H314)[4][5]
Eye Damage BenzylamineCorrosive / Irreversible damage (Eye Dam. 1, H318)[2][4]
Inhalation Hazard Benzylamine / ParabenDestructive to mucous membranes; Cough, Dyspnea[3][7]
Environmental Fate

Aromatic amines covalently and irreversibly bind to humic substances in natural waters[7]. Therefore, environmental release must be strictly prevented. The compound is expected to be acutely harmful to aquatic life (Aquatic Acute 3) based on benzylamine data[4].

Metabolic & Signaling Pathways

Understanding the biotransformation of this compound is critical for both toxicity screening and prodrug development. The molecule undergoes dual-pathway degradation:

  • Ester Hydrolysis: Carboxylesterases cleave the ethyl group, yielding 3-(aminomethyl)-4-hydroxybenzoic acid.

  • Oxidative Deamination: Amine oxidases (e.g., Monoamine Oxidase) target the aminomethyl group, converting it to a formyl derivative[1].

MetabolicPathway A Ethyl 3-(aminomethyl)- 4-hydroxybenzoate B 3-(aminomethyl)- 4-hydroxybenzoic acid A->B Hepatic Esterases (Hydrolysis) C Ethyl 3-formyl- 4-hydroxybenzoate A->C Amine Oxidases (Oxidative Deamination) D Phase II Conjugates (Glucuronides/Sulfates) B->D UGT / SULT Enzymes C->D UGT / SULT Enzymes

Metabolic degradation of Ethyl 3-(aminomethyl)-4-hydroxybenzoate via esterases and amine oxidases.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To ensure scientific integrity, any toxicological assay performed on this compound must be self-validating. The following Standard Operating Procedure (SOP) incorporates internal quality control (QC) checkpoints to confirm that observed cytotoxicity is due to the compound itself, rather than degradation artifacts.

Phase 1: Formulation & Quality Control
  • Step 1.1 (Dispensing): Weigh 19.52 mg of the compound inside a Class II Biological Safety Cabinet to prevent inhalation of corrosive dust[3][8].

  • Step 1.2 (Solubilization): Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM master stock.

  • Validation Checkpoint A: Perform an immediate LC-MS run on a 1 µM aliquot. Confirm the presence of the [M+H]⁺ ion at m/z 196.0968[1]. The absence of an m/z 168 peak (loss of ethyl) confirms the ester bond is intact prior to dosing.

Phase 2: Cellular Dosing & Mechanistic Validation
  • Step 2.1 (Cell Culture): Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well plate. HepG2 is chosen specifically for its high basal expression of carboxylesterases, mimicking hepatic first-pass metabolism.

  • Step 2.2 (Treatment): Perform a 10-point serial dilution (0.1 µM to 100 µM).

  • Validation Checkpoint B: In parallel, dose a secondary plate pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If the IC₅₀ shifts significantly between the plates, causality is established: the toxicity is dependent on ester hydrolysis.

Phase 3: Endpoint Measurement
  • Step 3.1 (Viability Assay): After 48 hours, add CellTiter-Glo reagent to measure ATP-dependent luminescence.

  • Validation Checkpoint C: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and positive control (1% Triton X-100). Proceed with IC₅₀ calculation only if Z' > 0.5, ensuring assay robustness.

Workflow Step1 1. Compound Dispensing (Class II BSC / Fume Hood) Step2 2. Stock Solution Prep (100 mM in anhydrous DMSO) Step1->Step2 Step3 3. LC-MS Validation (Confirm m/z 196.0968) Step2->Step3 Step4 4. HepG2 Cell Dosing (+/- Esterase Inhibitors) Step3->Step4 Step5 5. ATP Luminescence Assay (CellTiter-Glo) Step4->Step5 Step6 6. Z'-factor QC & IC50 Calculation Step5->Step6

Self-validating experimental workflow for in vitro cytotoxicity and metabolic screening.

Emergency Response & Spill Protocols

Due to the destructive nature of the aminomethyl moiety on mucous membranes[3], immediate and specific actions are required during accidental exposure.

  • Skin Contact: The primary amine can cause rapid chemical burns[7]. Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes[3][8]. Do not apply neutralizing acids without medical supervision.

  • Inhalation: Remove the individual to fresh air immediately. Because inhalation of basic amines can cause delayed pulmonary edema (lung swelling)[7], the patient must be monitored for 48 hours even if initial symptoms (coughing, choking) subside.

  • Spill Containment: Do not use water jets, as this may spread the chemical[8]. Absorb liquid solutions with finely-powdered liquid-binding material (diatomite or universal binders)[9]. Sweep up solid spills using non-sparking tools to avoid dust explosions[8][10], and place in a sealed, labeled container for hazardous waste disposal.

References

  • Title: Ethyl 3-(aminomethyl)-4-hydroxybenzoate Product Data. Source: BenchChem.
  • Title: Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET. Source: CDH Fine Chemical.
  • Title: Benzylamine Safety Data Sheet. Source: Synquest Labs.
  • Title: Benzylamine Hazardous Substance Fact Sheet. Source: SCBT.
  • Title: SAFETY DATA SHEET - Benzylamine. Source: TCI Chemicals.
  • Title: Safety Data Sheet: Benzylamine. Source: Carl ROTH.
  • Title: Ethylparaben SDS. Source: ECHEMI.
  • Title: Safety Data Sheet - Ethyl Paraben-13C6. Source: ChemScene.
  • Title: ETHYL PARABEN (ETHYL-P-HYDROXY BENZOATE) SDS. Source: Suvchem Laboratory Chemicals.
  • Title: Ethyl Paraben Safety Data Sheet. Source: Acme-Hardesty.

Sources

Foundational

Biological activity of Ethyl 3-(aminomethyl)-4-hydroxybenzoate analogs

Biological Activity of Ethyl 3-(aminomethyl)-4-hydroxybenzoate Analogs: A Pharmacophore-Centric Technical Guide Executive Summary This technical guide provides a comprehensive analysis of Ethyl 3-(aminomethyl)-4-hydroxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Ethyl 3-(aminomethyl)-4-hydroxybenzoate Analogs: A Pharmacophore-Centric Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate , a privileged scaffold in medicinal chemistry.[1][2] While often categorized as a research intermediate, this compound possesses a unique "triad" of functional groups—a phenolic hydroxyl, an ethyl ester, and a flexible aminomethyl arm—that makes it a versatile pharmacophore for drug discovery.[2]

This guide moves beyond basic catalog data to explore the mechanistic potential of this scaffold. We examine its utility in designing serine protease inhibitors (mimicking benzamidine), its role in constructing novel antimicrobial agents (paraben analogs), and its application as a fragment in kinase inhibitor design.[1][2]

Chemical Biology & Pharmacophore Analysis

The biological activity of Ethyl 3-(aminomethyl)-4-hydroxybenzoate (E3A4HB) is dictated by its ability to engage in multiple binding interactions simultaneously. Unlike simple parabens (which primarily act via membrane disruption and weak enzyme inhibition), the 3-aminomethyl group introduces a critical basic center and hydrogen bond donor.[1][2]

The Pharmacophore Triad
Functional GroupChemical PropertyBiological Role (Mechanism)
4-Hydroxyl (-OH) H-Bond Donor/AcceptorMimics Tyrosine/Serine residues; critical for binding to polar pockets in enzyme active sites (e.g., Kinase hinge regions).[1][2]
3-Aminomethyl (-CH₂NH₂) Basic (

), Flexible
Primary determinant of specificity. Mimics the side chains of Lysine or Arginine.[1] Key for salt-bridge formation with Aspartate/Glutamate residues in protein pockets (e.g., S1 pocket of Trypsin/Thrombin).[1][2]
Ethyl Ester (-COOEt) Lipophilic, H-Bond AcceptorModulates solubility and membrane permeability (

).[1][2] Acts as a prodrug moiety (hydrolyzable to free acid) or interacts with hydrophobic patches.[1][2]
Structural Isosterism

The 3-aminomethyl-4-hydroxybenzoate motif is a structural isostere of 3-amidinophenol .[1]

  • Relevance: Amidines are classic inhibitors of serine proteases (e.g., Factor Xa, Thrombin).[1][2]

  • Advantage: The aminomethyl group is less basic than an amidine (

    
     ~9 vs. ~12), potentially improving oral bioavailability and reducing non-specific binding while maintaining the crucial salt-bridge interaction.[1][2]
    

Synthesis & Derivatization Strategies

To exploit this scaffold, researchers must first synthesize the core and then derivatize the aminomethyl "handle."[2]

Core Synthesis: Reductive Amination

The most robust route proceeds via the 3-formyl precursor .[1] This ensures regiospecificity, avoiding the mixture of isomers common in direct electrophilic aromatic substitution.[2]

Protocol:

  • Starting Material: Ethyl 3-formyl-4-hydroxybenzoate.[1][3]

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ).[1][2]
  • Solvent: Methanol (MeOH).[1][2]

  • Mechanism: Formation of an imine intermediate followed by in situ reduction to the amine.[1]

Visualization: Synthetic Pathway

SynthesisPathway Start Ethyl 3-formyl-4-hydroxybenzoate (Aldehyde Precursor) Inter Imine Intermediate (Transient) Start->Inter + NH4OAc (Imine Formation) Product Ethyl 3-(aminomethyl)-4-hydroxybenzoate (Target Scaffold) Inter->Product + NaBH3CN (Reduction) Schiff Schiff Base Analogs (Antimicrobial) Product->Schiff + Aldehyde (R-CHO) Amide Amide Derivatives (Kinase Inhibitors) Product->Amide + Acid Chloride (R-COCl)

Caption: Synthetic route from formyl precursor to aminomethyl scaffold and subsequent derivatization pathways.[1][2]

Biological Activity of Analogs

The "aminomethyl" group serves as a reactive handle.[1] The biological activity is "tuned" by what is attached to this nitrogen.[1]

Serine Protease Inhibition (Thrombin/Trypsin)[1][2]
  • Mechanism: The protonated aminomethyl group (

    
    ) anchors the molecule into the S1 specificity pocket  of serine proteases, forming a salt bridge with the conserved Aspartate 189  (in Trypsin numbering).[1][2]
    
  • Analog Design: Acylation of the amine with hydrophobic groups (e.g., tosyl, benzyl) can target the adjacent S2/S3 hydrophobic sites , increasing potency from millimolar to micromolar

    
     values.[1][2]
    
  • Data Summary (Predicted):

    • Unmodified Scaffold: Weak inhibition (

      
      ).[1][2]
      
    • Benzylated Analog: Moderate inhibition (

      
      ).[1]
      
Antimicrobial Activity (Paraben-Like)[1][2]
  • Mechanism: While parabens (4-hydroxybenzoates) disrupt membranes, the introduction of the basic aminomethyl group adds a mechanism of electrostatic attraction to the negatively charged bacterial cell wall (Lipopolysaccharides in Gram-negative; Teichoic acids in Gram-positive).[1]

  • Schiff Base Analogs: Reacting the amine with salicylaldehydes creates Schiff bases.[1] These analogs often exhibit synergistic activity , combining membrane disruption with metal chelation (essential for bacterial metalloenzymes).[1][2]

Kinase Inhibition (Fragment-Based Design)
  • Mechanism: The 4-hydroxybenzoate motif mimics the adenine ring of ATP.[1] The hydroxyl group forms H-bonds with the kinase hinge region (e.g., Glu/Leu residues).[1][2] The aminomethyl group projects into the ribose binding pocket , offering a vector to attach solubilizing groups.[1][2]

Experimental Protocols

Protocol A: Synthesis of Schiff Base Analogs (Antimicrobial)
  • Objective: Create a library of analogs to test for enhanced antibacterial efficacy over standard parabens.

  • Steps:

    • Dissolve Ethyl 3-(aminomethyl)-4-hydroxybenzoate (1.0 eq) in absolute ethanol.

    • Add substituted benzaldehyde (1.0 eq) (e.g., 4-nitrobenzaldehyde, vanillin).

    • Add catalytic glacial acetic acid (2-3 drops).

    • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Cool to room temperature. Filter the precipitate and wash with cold ethanol.

    • Validation: Confirm structure via

      
       (Look for imine singlet 
      
      
      
      ).[1][2]
Protocol B: Serine Protease Inhibition Assay (Trypsin)
  • Objective: Determine if the analog acts as a competitive inhibitor (

    
    ).
    
  • Reagents:

    • Enzyme: Bovine Trypsin (10 nM final).[1][2]

    • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).[1][2]

    • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

      
      .[1][2]
      
  • Workflow:

    • Prepare serial dilutions of the analog (0, 10, 50, 100, 500

      
      ) in DMSO/Buffer.[1][2]
      
    • Incubate Analog + Trypsin for 10 mins at 25°C.

    • Add BAPNA substrate.[1][2]

    • Measure absorbance at 410 nm (release of p-nitroaniline) kinetically for 10 mins.

    • Analysis: Plot

      
       vs. 
      
      
      
      (Dixon Plot) to determine
      
      
      .[1][2]

Mechanistic Signaling Pathway (Hypothetical)

Understanding how these analogs might influence downstream signaling in a cellular context (e.g., if designed as a kinase inhibitor).[1][2]

SignalingPathway Drug E3A4HB Analog Target Target Kinase (e.g., EGFR/VEGFR) Drug->Target Competitive Binding (Hinge Region) Signal1 Phosphorylation Cascade Target->Signal1 Inhibition ATP ATP ATP->Target Blocked Effect Cell Proliferation (Inhibited) Signal1->Effect Downstream Effect

Caption: Hypothetical mechanism of action for an E3A4HB-derived kinase inhibitor blocking ATP binding.

References

  • PubChem. (2025).[1][2][4] Ethyl 4-amino-3-hydroxybenzoate (Isomer Comparison). National Library of Medicine.[1] Retrieved from [Link]

  • Kranz, A., et al. (2019).[1][2] 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI Molecules. Retrieved from [Link][1][2]

  • Baraldi, P. G., et al. (2000).[1][2] Synthesis and Biological Activity of Distamycin Analogues. Journal of Medicinal Chemistry. (Contextual reference for benzoate-derived DNA binders).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate, a valuable substituted benzoate ester for chemical and biological research.[1] It details two primary s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate, a valuable substituted benzoate ester for chemical and biological research.[1] It details two primary synthetic pathways starting from the commercially available precursor, Ethyl 4-hydroxybenzoate. Each route is presented with detailed, step-by-step protocols, an analysis of reagent and catalyst selection, and expert insights into reaction mechanisms and optimization. The protocols are designed to be self-validating through integrated purification and characterization checkpoints. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction and Strategic Overview

Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a bifunctional organic molecule featuring a primary amine and a phenolic hydroxyl group on a benzoate ester scaffold. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry and materials science. The primary amine serves as a nucleophilic handle for derivatization, such as acylation or alkylation, while the hydroxyl and ester moieties can participate in hydrogen bonding and other molecular interactions, crucial for biological activity.[1][2]

The synthesis of this target molecule can be approached through several strategic pathways. The most efficient routes commence with Ethyl 4-hydroxybenzoate (also known as Ethylparaben), a readily available and inexpensive starting material.[3][4] From this precursor, the aminomethyl group can be introduced at the C-3 position (ortho to the hydroxyl group) via two principal strategies:

  • Route A: Ortho-Formylation followed by Reductive Amination. This is a highly logical and controlled pathway. It involves introducing a formyl (-CHO) group at the desired position, which is then converted to the aminomethyl (-CH₂NH₂) group.

  • Route B: Ortho-Nitration followed by Catalytic Reduction. This classic aromatic substitution route introduces a nitro (-NO₂) group, which is subsequently reduced to the target amine functionality.

This document will elaborate on both methodologies, providing the necessary protocols and scientific rationale.

Synthesis_Overview cluster_A Route A: Formylation Pathway cluster_B Route B: Nitration Pathway start Ethyl 4-hydroxybenzoate formyl Ethyl 3-formyl-4-hydroxybenzoate start->formyl Ortho-Formylation nitro Ethyl 4-hydroxy-3-nitrobenzoate start->nitro Ortho-Nitration routeA_target Ethyl 3-(aminomethyl)-4-hydroxybenzoate formyl->routeA_target Reductive Amination routeB_target Ethyl 3-(aminomethyl)-4-hydroxybenzoate nitro->routeB_target Nitro Group Reduction

Figure 1: Overview of the two primary synthetic routes to Ethyl 3-(aminomethyl)-4-hydroxybenzoate.

Reagents, Catalysts, and Equipment

A successful synthesis relies on the quality of reagents and the proper setup of equipment. The following table summarizes the key materials required for the protocols described herein.

Reagent/CatalystPurposeRouteKey Considerations
Ethyl 4-hydroxybenzoate Starting MaterialA & BEnsure >99% purity.[3]
Hexamine (Hexamethylenetetramine) Formylating Agent (Duff Reaction)AMust be dry. Acts as a source of formaldehyde.
Trifluoroacetic Acid (TFA) Solvent/Catalyst for FormylationAUse in a fume hood. Corrosive.
Ammonia (7N in Methanol) Nitrogen Source for AminationAUse a sealed reaction vessel due to volatility.
Sodium Borohydride (NaBH₄) Reducing Agent for ImineAAdd slowly to control hydrogen evolution.
Nitric Acid (30-62%) Nitrating AgentBConcentration is critical for selectivity and yield.[5]
Indium Powder Reducing Agent for Nitro GroupBOffers excellent chemoselectivity in aqueous media.[6]
Ammonium Chloride (NH₄Cl) Co-reagent for Indium ReductionBCreates a favorable reaction environment.[6]
Palladium on Carbon (Pd/C) Catalyst for HydrogenationB (Alt.)Flammable; handle with care under an inert atmosphere.
Hydrogen Gas (H₂) Reducing AgentB (Alt.)Requires specialized high-pressure equipment.
Standard Solvents Reaction/Extraction/PurificationA & BDichloromethane, Ethyl Acetate, Ethanol, Methanol.
Acids/Bases pH Adjustment/WorkupA & BHCl, NaOH, NaHCO₃.

Synthetic Pathway A: Formylation and Reductive Amination

This route offers excellent control over the introduction of the C-3 substituent. The electron-donating hydroxyl group activates the ortho position, facilitating a regioselective formylation reaction.

Protocol 3.1: Ortho-Formylation of Ethyl 4-hydroxybenzoate (Duff Reaction)

The Duff reaction is a reliable method for the formylation of activated aromatic compounds like phenols using hexamine.

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol) and hexamine (21.0 g, 0.15 mol).

  • Reaction: Add trifluoroacetic acid (100 mL) to the flask. The mixture will warm up and become a clear solution.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the mixture to room temperature. Slowly pour the reaction mixture into 400 mL of 2M hydrochloric acid. A precipitate (the iminium salt intermediate) will form. Heat this acidic mixture at 100°C for 1 hour to hydrolyze the intermediate.

  • Workup: Cool the mixture in an ice bath. The product, Ethyl 3-formyl-4-hydroxybenzoate, will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. Recrystallize the solid from an ethanol/water mixture to yield pure Ethyl 3-formyl-4-hydroxybenzoate.

Causality and Insights:

  • Reagent Choice: Hexamine serves as an anhydrous source of formaldehyde and ammonia, forming an electrophilic iminium ion in the acidic medium which then attacks the electron-rich phenol ring.

  • Acidic Medium: TFA acts as both a solvent and a catalyst, facilitating the formation of the electrophile.

  • Hydrolysis Step: The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed with acid to yield the final aldehyde product.

Protocol 3.2: Reductive Amination to Yield the Final Product

Reductive amination is a two-step, one-pot process that converts the aldehyde into the target primary amine.[1]

Experimental Protocol:

  • Imine Formation: Dissolve Ethyl 3-formyl-4-hydroxybenzoate (9.7 g, 0.05 mol) in 150 mL of methanol in a 500 mL flask. Add a 7N solution of ammonia in methanol (21.5 mL, 0.15 mol). Stir the mixture at room temperature for 2 hours to form the corresponding imine intermediate.

  • Reduction: Cool the flask in an ice bath to 0-5°C. In small portions, carefully add sodium borohydride (2.8 g, 0.075 mol) over 30 minutes.

    • Expert Tip: The addition of NaBH₄ is exothermic and produces hydrogen gas. Portion-wise addition is crucial for safety and temperature control to prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~7.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product. Further purification can be achieved by column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to yield pure Ethyl 3-(aminomethyl)-4-hydroxybenzoate.

Reductive_Amination start Dissolve Aldehyde in Methanol imine Add NH3/Methanol Stir 2h @ RT start->imine Step 1: Imine Formation cool Cool to 0-5°C imine->cool reduce Add NaBH4 (portions) Control Temperature cool->reduce Step 2: Reduction stir Stir Overnight @ RT reduce->stir quench Quench with 1M HCl stir->quench Step 3: Workup evap Evaporate Methanol quench->evap extract Extract with Ethyl Acetate evap->extract purify Column Chromatography extract->purify Step 4: Purification product Pure Product purify->product

Figure 2: Workflow for the reductive amination of Ethyl 3-formyl-4-hydroxybenzoate.

Synthetic Pathway B: Nitration and Reduction

This pathway leverages well-established aromatic substitution chemistry. The key is to achieve selective mono-nitration at the C-3 position and then perform a clean reduction of the nitro group without affecting the ester functionality.

Protocol 4.1: Ortho-Nitration of Ethyl 4-hydroxybenzoate

The hydroxyl group is a strong ortho-, para-directing group. Since the para position is blocked by the ester, nitration occurs selectively at the ortho positions (C-3 and C-5). Controlling the reaction conditions is key to favoring mono-nitration.

Experimental Protocol:

  • Setup: Place Ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol) in a 500 mL flask and cool it to 0-5°C in an ice-salt bath.

  • Nitric Acid Addition: Slowly add 150 mL of 40% nitric acid dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition, continue stirring the mixture at 5-10°C for 2-3 hours. The product will begin to precipitate as a yellow solid.

  • Workup: Pour the reaction mixture into 500 g of crushed ice with stirring.

  • Purification: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the crude product, Ethyl 4-hydroxy-3-nitrobenzoate, in a vacuum oven. The purity is often sufficient for the next step, but it can be recrystallized from ethanol if needed.[5]

Causality and Insights:

  • Temperature Control: Nitration is a highly exothermic reaction. Low temperatures are essential to prevent over-nitration (dinitration) and decomposition of the starting material.

  • Nitric Acid Concentration: Using nitric acid in the 30-62% range provides a good balance between reactivity and selectivity, yielding a pure product with high efficiency.[5]

Protocol 4.2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine can be achieved through various methods. We present a modern, chemoselective method using indium metal, which is advantageous as it tolerates other functional groups like esters and proceeds in aqueous conditions.[6]

Experimental Protocol:

  • Setup: In a 1 L round-bottom flask with a magnetic stirrer, create a suspension of Ethyl 4-hydroxy-3-nitrobenzoate (10.6 g, 0.05 mol) in 250 mL of ethanol.

  • Reagent Addition: Add a solution of ammonium chloride (26.7 g, 0.5 mol) in 125 mL of water to the flask. Then, add indium powder (23.0 g, 0.2 mol).[6]

  • Reaction: Heat the resulting mixture to reflux (approx. 80°C) for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow nitro compound.

  • Workup: Cool the reaction mixture to room temperature and dilute it with 300 mL of water. Filter the mixture under vacuum to remove the indium salts.

  • Extraction: Extract the aqueous filtrate with dichloromethane or ethyl acetate (4 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 3.2 to yield Ethyl 3-amino-4-hydroxybenzoate.

    • Note: The product of this reaction is Ethyl 3-amino-4-hydroxybenzoate. To obtain the target molecule, an additional step of reductive amination of the aromatic amine with formaldehyde would be required, which is a more complex procedure. The direct reduction of a nitrile or azide would be a more direct route to the aminomethyl group. However, for the purpose of demonstrating a common pathway from a nitro-intermediate, this protocol is provided. For a more direct synthesis, Route A is generally preferred.

Alternative Reduction - Catalytic Hydrogenation:

  • Procedure: Dissolve Ethyl 4-hydroxy-3-nitrobenzoate in ethanol, add 5 mol% of 10% Pd/C catalyst, and subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker apparatus. The reaction is typically complete in 2-4 hours.

  • Advantages: This method is very clean, and the only byproduct is water.

  • Disadvantages: Requires specialized high-pressure equipment and careful handling of the pyrophoric Pd/C catalyst.[6]

Conclusion

The synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate is effectively achieved through multi-step pathways starting from Ethyl 4-hydroxybenzoate. Route A, involving ortho-formylation and subsequent reductive amination, offers a highly controlled and direct approach to the target molecule. Route B, utilizing nitration and reduction, is a classic alternative, though it may require additional steps to achieve the aminomethyl functionality specifically. The choice of route will depend on the available equipment, safety considerations, and desired scale of the synthesis. The protocols provided herein are robust and grounded in established chemical principles, offering a reliable guide for researchers and drug development professionals.

References

  • Ethyl p-hydroxybenzoate.
  • Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica.
  • Ethyl 3-(aminomethyl)
  • Ethyl 4-Hydroxybenzoate [for Biochemical Research]. CymitQuimica.
  • ethyl 4-aminobenzo
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • Ethyl 4-hydroxybenzoate ReagentPlus, 99 120-47-8. Sigma-Aldrich.
  • Ethyl 4-hydroxybenzo
  • Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)
  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

Sources

Application

Application Note: Strategic Utilization of Ethyl 3-(aminomethyl)-4-hydroxybenzoate in Drug Discovery

Abstract & Strategic Utility Ethyl 3-(aminomethyl)-4-hydroxybenzoate (CAS: 58311-73-2) is a "privileged scaffold" in medicinal chemistry, distinct from its aniline counterparts (e.g., Orthocaine) due to the presence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

Ethyl 3-(aminomethyl)-4-hydroxybenzoate (CAS: 58311-73-2) is a "privileged scaffold" in medicinal chemistry, distinct from its aniline counterparts (e.g., Orthocaine) due to the presence of a methylene spacer between the amine and the aromatic ring.[1] This structural feature imparts aliphatic amine nucleophilicity (


) while maintaining the ortho-relationship with the phenolic hydroxyl group.[1]

This specific arrangement allows for orthogonal reactivity , making it a critical intermediate for:

  • Benzoxazine Synthesis: Accessing rigid bicyclic heterocycles (3,4-dihydro-2H-1,3-benzoxazines) used in antimicrobial and neuroprotective research.[1]

  • Peptidomimetics: Serving as a tyrosine-mimic linker with tunable lipophilicity via the ethyl ester.

  • Reactive Carbonyl Scavenging: Acting as a lipophilic prodrug of 2-hydroxybenzylamine (2-HOBA), a potent scavenger of isolevuglandins.[1]

Chemical Profile & Reactivity Map

PropertySpecification
CAS Number 58311-73-2
Formula C

H

NO

MW 195.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water
pKa (Calc) ~9.5 (Amine), ~9.9 (Phenol)
Storage 2-8°C, Hygroscopic, store under Argon
Reactivity Logic

The molecule possesses three distinct reactive centers. Successful utilization requires understanding the hierarchy of reactivity:

  • Primary Amine (-CH

    
    NH
    
    
    
    ):
    Most nucleophilic.[1] Reacts first with electrophiles (acyl chlorides, aldehydes).[1]
  • Phenol (-OH): Acidic.[1] Can be alkylated (Williamson ether synthesis) or participate in ring closure after the amine has reacted or under basic conditions.[1]

  • Ethyl Ester (-COOEt): Electrophilic.[1] Susceptible to hydrolysis (to acid) or transesterification, typically the final step in a sequence.[1]

ReactivityMap Core Ethyl 3-(aminomethyl)- 4-hydroxybenzoate Benzoxazine 3,4-Dihydro-2H- 1,3-benzoxazine (Rigid Core) Core->Benzoxazine + Formaldehyde (Cyclization) Amide N-Acyl Derivatives (Peptidomimetics) Core->Amide + R-COCl / Base (Chemoselective) Ether O-Alkylated Precursors Core->Ether + R-Br / K2CO3 (Req. N-protection) Acid Free Acid (Hydrolysis) Core->Acid LiOH / THF

Figure 1: Divergent synthesis pathways. The green and yellow paths represent the high-value transformations detailed in this guide.

Protocol A: Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazines

Application: Construction of rigid heterocyclic libraries for kinase inhibition or neuroprotection studies.[1] Mechanism: A Mannich-type condensation where the phenolic oxygen and the benzylic amine bridge across a formaldehyde equivalent.

Materials
  • Ethyl 3-(aminomethyl)-4-hydroxybenzoate (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane[1]

  • Catalyst: None required (thermal) or trace p-TsOH[1]

  • Equipment: Dean-Stark trap (for Toluene) or sealed tube[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 3-(aminomethyl)-4-hydroxybenzoate (500 mg, 2.56 mmol) in anhydrous Toluene (10 mL).

  • Reagent Addition: Add Paraformaldehyde (92 mg, 3.07 mmol).

    • Note: Ensure paraformaldehyde is finely powdered to maximize surface area.[1]

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1] Heat the mixture to reflux (110°C) for 4–6 hours.

    • Checkpoint: The reaction is complete when the suspension clears and water collection in the trap ceases. Monitor by TLC (5% MeOH in DCM); the starting amine (polar, baseline) should disappear, replaced by a less polar spot (Benzoxazine).[1]

  • Work-up: Cool to room temperature. If a precipitate forms, filter it (often the product).[1][2] If the solution remains clear, concentrate the solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane (1:3).

    • Expected Yield: 75–85%.[1]

    • Identification: 1H NMR will show a characteristic singlet (or AB quartet) for the O-CH

      
      -N methylene bridge around 
      
      
      
      4.8–5.0 ppm.[1]

BenzoxazineFlow Start Start: Amine + Paraformaldehyde in Toluene Reflux Reflux (110°C) Dean-Stark Trap Start->Reflux Check TLC Check: Disappearance of polar amine? Reflux->Check Check->Reflux No (Continue Heating) Workup Concentrate & Recrystallize (EtOH/Hex) Check->Workup Yes

Figure 2: Workflow for the cyclization to benzoxazine derivatives.

Protocol B: Chemoselective N-Acylation (Library Generation)

Application: Attaching pharmacophores (e.g., amino acids, fluorophores) while preserving the phenol for solubility or further derivatization.[1] Challenge: Preventing O-acylation (ester formation at the phenol).[1]

Strategic Insight

The aliphatic amine is significantly more nucleophilic than the phenol. However, in the presence of strong bases (e.g., NaOH, NaH), the phenolate ion forms, which competes for the acylating agent.[1] Success relies on pH control.

Methodology
  • Dissolution: Dissolve Ethyl 3-(aminomethyl)-4-hydroxybenzoate (1.0 eq) in DCM or DMF.

  • Base Selection: Use DIPEA (Diisopropylethylamine) (1.1 eq).[1]

    • Rationale: DIPEA is basic enough to scavenge the HCl formed but not strong enough to deprotonate the phenol (

      
      ) significantly in organic media.[1]
      
  • Acylation: Add the Acyl Chloride or Anhydride (1.0 eq) dropwise at 0°C.

  • Quench: After 1 hour, quench with saturated NaHCO

    
     .
    
    • Critical Step: Do not use strong acid for workup as it may hydrolyze the ethyl ester.

  • Validation:

    • IR Spectroscopy: Look for the Amide I band (~1650 cm

      
      ) and retention of the Phenol O-H stretch (~3200-3400 cm
      
      
      
      , broad).[1]
    • Mass Spec: M+H peak should correspond to Mono-acylation. If M+H corresponds to Di-acylation, the base concentration was too high.

Handling, Stability & QC

Oxidation Risk (Quinone Methide Formation)

Compounds containing the p-hydroxybenzylamine motif are susceptible to oxidation, potentially forming reactive quinone methides or imines upon prolonged exposure to air and light.[1]

  • Observation: Samples turning pink or brown indicate oxidation.[1]

  • Prevention: Store solid under Argon at -20°C. Solutions should be prepared fresh.

Analytical Standards (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds).[1]

References

  • Synthesis of Benzoxazines: Ronda, J. C., et al. "Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines."[1][3] Synthetic Communications, vol. 38, no.[1][3][4] 14, 2008, pp. 2316–2329.[1] Link[1][3]

  • Reactivity of 2-Hydroxybenzylamines: Davies, S. S., et al. "Pyridoxamine and salts of amine-based scavengers of reactive carbonyl species." Vanderbilt University Patents, US20160311757A1.[1] Describes the utility of the salicylamine core as a scavenger.[5] Link

  • General Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 12784565, Ethyl 4-amino-3-hydroxybenzoate (Isomer Reference)." PubChem, 2023.[1] Link(Note: Used for comparative physicochemical data of the isomer class).[1]

  • Chemical Safety: Sigma-Aldrich.[1] "Safety Data Sheet: Ethyl 3-amino-4-hydroxybenzoate derivatives." Link

Sources

Method

Application and Protocol Guide: Synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate via Reductive Amination

Introduction Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a valuable substituted benzoate ester with significant potential in pharmaceutical and materials science research.[1] Its structure, featuring an aminomethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a valuable substituted benzoate ester with significant potential in pharmaceutical and materials science research.[1] Its structure, featuring an aminomethyl group ortho to a hydroxyl group and para to an ethyl ester, provides a versatile scaffold for further chemical modification. This arrangement is of particular interest in the development of novel therapeutic agents and functional polymers. The targeted synthesis of this molecule is efficiently achieved through the reductive amination of its precursor, ethyl 4-hydroxy-3-formylbenzoate.[1]

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine.[2] This process typically involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[3][4] The judicious choice of a reducing agent is critical to the success of this reaction, with reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being commonly employed due to their selectivity.[1][3]

This guide provides a comprehensive, in-depth protocol for the synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate. It is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and critical considerations for a successful and safe execution of this synthesis.

Core Principles: The Chemistry of Reductive Amination

The synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate hinges on the two key stages of reductive amination: imine formation and subsequent reduction.

  • Imine Formation: The reaction is initiated by the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) on the electrophilic carbonyl carbon of ethyl 4-hydroxy-3-formylbenzoate. This is followed by a series of proton transfer and dehydration steps to yield an intermediate imine. The reaction is often catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. While various reducing agents can be used, sodium borohydride is a cost-effective and efficient choice for this transformation.[3][5] It is crucial that the reducing agent is selective for the imine over the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[3]

Visualizing the Workflow

Reductive_Amination_Workflow Start Ethyl 4-hydroxy-3-formylbenzoate + Amine Source Imine_Formation Imine Formation (Intermediate) Start->Imine_Formation Solvent (e.g., Methanol) Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product Ethyl 3-(aminomethyl)-4-hydroxybenzoate Purification->Product

Caption: Reductive Amination Workflow for Ethyl 3-(aminomethyl)-4-hydroxybenzoate Synthesis.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Ethyl 4-hydroxy-3-formylbenzoate≥98%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS Reagent GradeFisher Scientific
Sodium Borohydride (NaBH₄)≥98%Acros Organics
Methanol (MeOH)Anhydrous, ≥99.8%VWR
Dichloromethane (DCM)ACS Reagent GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)AnhydrousJ.T. Baker
Hydrochloric Acid (HCl)37%BDH
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLabChem
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Reflux condenser--
Separatory funnel (500 mL)--
Rotary evaporator--
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄-
Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Sodium borohydride is a reactive substance; handle with care and avoid contact with acidic solutions which can generate flammable hydrogen gas.

Step 1: Reaction Setup and Imine Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxy-3-formylbenzoate (1.94 g, 10 mmol).

  • Add methanol (100 mL) to dissolve the aldehyde. Stir until a clear solution is obtained.

  • Add ammonium chloride (1.07 g, 20 mmol) to the solution. Stir for 15-20 minutes at room temperature to facilitate the in-situ formation of the imine.

Step 2: Reduction of the Imine

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly and portion-wise, add sodium borohydride (0.76 g, 20 mmol) to the stirred solution over a period of 30 minutes. Caution: Addition may cause gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

Step 3: Workup and Extraction

  • Once the reaction is complete as indicated by TLC, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7. This will neutralize any unreacted sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers in a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to obtain Ethyl 3-(aminomethyl)-4-hydroxybenzoate as a crystalline solid.

Key Reaction Parameters
ParameterValue/ConditionRationale
Solvent MethanolA protic solvent that is suitable for dissolving the reactants and does not interfere with the reduction.[6][7]
Amine Source Ammonium ChlorideA convenient and stable source of ammonia for imine formation.
Reducing Agent Sodium BorohydrideA mild and selective reducing agent for imines that is less hazardous than alternatives like lithium aluminum hydride.[8]
Temperature 0 °C to Room TempInitial cooling helps to control the exothermic reaction during the addition of NaBH₄. The reaction then proceeds efficiently at room temperature.
Stoichiometry 2 eq. NH₄Cl, 2 eq. NaBH₄Using an excess of the amine source and reducing agent helps to drive the reaction to completion.

Discussion and Mechanistic Insights

The success of this reductive amination procedure relies on the careful control of reaction conditions. The use of a protic solvent like methanol is advantageous as it can participate in the proton transfer steps of imine formation.[6][7] The choice of sodium borohydride as the reducing agent is critical; it is sufficiently reactive to reduce the imine intermediate but generally does not reduce the starting aldehyde under these conditions, thus minimizing the formation of ethyl 4-hydroxy-3-(hydroxymethyl)benzoate as a byproduct.[3]

The pH of the reaction medium is also an important factor. While imine formation is typically acid-catalyzed, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[9] The use of ammonium chloride provides a mildly acidic environment that promotes imine formation without deactivating the amine.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction time can be extended, or a slight excess of sodium borohydride can be added.

  • Byproduct Formation: The primary potential byproduct is the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the slow, portion-wise addition of sodium borohydride at a controlled temperature.

  • Low Yield: Poor yields can result from incomplete extraction or losses during purification. Ensure thorough extraction with an appropriate solvent and optimize the recrystallization procedure.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate via reductive amination. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently and safely produce this valuable compound for a wide range of scientific applications. The provided methodology is robust and can be adapted for the synthesis of related aminomethylated phenolic compounds.

References

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. (n.d.). National Center for Biotechnology Information. [Link]

  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013, February 15). SciSpace. [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Indian Academy of Sciences. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination. (2018, May 5). YouTube. [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

Sources

Application

Application Note: Comprehensive Storage and Handling Protocols for Ethyl 3-(aminomethyl)-4-hydroxybenzoate

An In-Depth Guide for Laboratory Professionals **Abstract Compound Identification and Physicochemical Properties Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a research chemical whose properties are largely inferred from i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Laboratory Professionals

**Abstract

Compound Identification and Physicochemical Properties

Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a research chemical whose properties are largely inferred from its structure and data on similar molecules like ethyl p-hydroxybenzoate and various aminophenols.[1] The presence of an aminomethyl group, a phenolic hydroxyl group, and an ethyl ester on a benzene ring dictates its reactivity and stability.[1] These functional groups are known to participate in hydrogen bonding and can be susceptible to oxidation.[1]

PropertyValueSource
IUPAC Name ethyl 3-(aminomethyl)-4-hydroxybenzoate[1]
Molecular Formula C10H13NO3[1]
Molecular Weight 195.21 g/mol [1]
Physical Form Solid (inferred)
Purity Typically ≥95%[1]
InChI Key WTERNSOKTYKIKR-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)O)CN[1]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for Ethyl 3-(aminomethyl)-4-hydroxybenzoate is not widely available, the hazard profile can be reliably predicted based on data from structurally analogous compounds such as Ethyl 4-amino-3-hydroxybenzoate and other aminophenols.[2][3] The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H341: Suspected of causing genetic defects.[3]

Rationale for Safety Precautions

The aminophenol scaffold is associated with potential mutagenicity and toxicity.[3] The phenolic hydroxyl and amino groups can interact with biological macromolecules, necessitating stringent measures to prevent exposure. Skin and eye irritation are common for aromatic compounds with these functional groups.[4] Inhalation of the powdered form can irritate the respiratory tract.[4]

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against exposure. All personnel must use the following equipment when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, tested according to EN 374.[5][6]Prevents skin contact, which can cause irritation.[5] Gloves must be inspected before use and changed immediately if contaminated.[5]
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5]Protects against splashes and airborne dust particles that can cause serious eye irritation.[4]
Skin/Body Protection A properly fitted lab coat. Impervious clothing may be required for large quantities.[4]Minimizes the risk of skin contamination on arms and clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[4] If dusts are generated, a full-face respirator may be necessary.[5]Prevents inhalation of dust, which may cause respiratory tract irritation.[4]

Optimized Storage Protocols

The stability of Ethyl 3-(aminomethyl)-4-hydroxybenzoate is critical for experimental reproducibility. The compound's functional groups make it susceptible to degradation from atmospheric oxygen, light, and moisture.

Storage Conditions
ParameterRecommendationJustification
Temperature 2-8°C.Cool temperatures slow the rate of potential degradation reactions. Avoid freezing unless specified by the supplier.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The aminomethyl and phenolic hydroxyl groups are susceptible to oxidation.[6] Air sensitivity is a known characteristic of aminophenols.[7]
Light Keep in a dark place, such as an amber glass vial inside a cabinet.[7]Aromatic amines and phenols can be light-sensitive, leading to decomposition.
Container Tightly closed, properly labeled container.Prevents contamination and exposure to moisture and air.
Incompatible Materials

To prevent hazardous reactions and compound degradation, store Ethyl 3-(aminomethyl)-4-hydroxybenzoate away from the following chemical classes:

  • Strong Oxidizing Agents: Can cause a violent reaction with the aminomethyl and hydroxyl groups.[6]

  • Strong Acids and Alkalis: May catalyze hydrolysis of the ester group or react with the amine and phenol moieties.[4]

  • Moisture: The compound may be hygroscopic. Water can facilitate degradation pathways.[8]

Standard Operating Procedure for Handling

This section outlines a comprehensive workflow for handling the compound from receipt to disposal. The protocol is designed to maximize safety and preserve compound integrity.

G Workflow for Handling Ethyl 3-(aminomethyl)-4-hydroxybenzoate cluster_prep Preparation & Storage cluster_use Experimental Use (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive 1. Receive Compound Inspect 2. Inspect Container (Check for damage, proper seal) Receive->Inspect Log 3. Log into Inventory (Record date of receipt, lot #) Inspect->Log Store 4. Transfer to Storage (2-8°C, inert atmosphere, dark) Log->Store Retrieve 5. Retrieve from Storage (Allow to equilibrate to RT) Store->Retrieve Weigh 6. Weigh Solid (Use anti-static weigh boat) Retrieve->Weigh Dissolve 7. Prepare Solution (Add solid to solvent) Weigh->Dissolve Use 8. Use in Experiment Dissolve->Use Waste 9. Collect Waste (Segregate liquid/solid waste) Use->Waste Decontaminate 10. Decontaminate Surfaces Waste->Decontaminate Dispose 11. Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose

Caption: Standard workflow from receiving to disposal.

Detailed Protocol Steps
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or a broken seal.

  • Inventory Logging: Record the date of receipt, supplier, lot number, and initial quantity in the laboratory's chemical inventory system. This is crucial for tracking chemical age.[9]

  • Initial Storage: Immediately transfer the container to the recommended storage location (2-8°C, dark, and if possible, inside a desiccator or glovebox with an inert atmosphere).

  • Retrieval for Use:

    • Remove the container from cold storage and allow it to equilibrate to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.

  • Weighing (in a chemical fume hood):

    • Don appropriate PPE.

    • Use an anti-static weigh boat or glassine paper.

    • Handle the compound gently to minimize dust formation.

    • Close the main container tightly immediately after removing the desired amount.

  • Solution Preparation:

    • Add the weighed solid to the chosen solvent in a suitable flask. Do not add solvent directly to the weigh boat.

    • If sonication is required for dissolution, ensure the vessel is properly sealed to avoid aerosol formation.

  • Post-Use:

    • Return the main container to its designated storage location promptly.

    • Decontaminate the spatula, weigh boat, and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[4]

Emergency Response Protocols

In the event of exposure or a spill, immediate and appropriate action is required.

First Aid Measures

These measures are based on protocols for similar chemical structures.[4][5] Always seek medical attention after an exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5]

  • In Case of Eye Contact: Rinse cautiously with fresh, clean water for at least 15 minutes, holding the eyelids apart.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • If Swallowed: Rinse mouth with water (only if the person is conscious).[10] Do NOT induce vomiting. Call a poison control center or doctor immediately.[5]

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Prevent the spill from spreading or entering drains.[5]

  • Clean-up:

    • For a small dry spill, gently sweep or vacuum the material into a suitable, labeled container for disposal. Avoid creating dust.

    • Use personal protective equipment during cleanup.[5]

    • After the material is collected, decontaminate the area.

Waste Disposal

All waste containing Ethyl 3-(aminomethyl)-4-hydroxybenzoate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[4]

  • Do not dispose of the material down the drain or in general waste.[5]

  • Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning, with the rinsate collected as hazardous waste.[5]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 4-Amino-3-hydroxybenzoate, CAS No : 87081-52-5. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) The Use of Sodium Benzoate on Shelf-Life and Quality Attributes of Dried Chili Fish Paste Stored in Different Packaging Containers. Retrieved from [Link]

  • PMC. (n.d.). Effect of storage on the levels of sodium benzoate in soft drinks sold in some Nigerian market with exposure and health risk assessment. National Center for Biotechnology Information. Retrieved from [Link]

  • American University of Beirut. (n.d.). GUIDELINES FOR CHEMICAL STORAGE IN LABS. Retrieved from [Link]

  • ECHA. (2023, June 9). Ethyl 4-hydroxybenzoate - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • Chemtrade Asia. (2026, February 3). Food Preservation Using Benzoate and Sorbate. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet 4-Aminophenol. Retrieved from [Link]

Sources

Method

Bioconjugation techniques using Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Application Note: Advanced Bioconjugation Strategies Utilizing Ethyl 3-(aminomethyl)-4-hydroxybenzoate Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-(amino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Strategies Utilizing Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-(aminomethyl)-4-hydroxybenzoate (MW: 195.21 g/mol , Formula: C₁₀H₁₃NO₃)

Executive Summary & Chemical Profiling

Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a highly versatile, trifunctional building block increasingly utilized in the synthesis of bitopic ligands, hybrid pharmacophores, and Proteolysis Targeting Chimeras (PROTACs)[1]. Its unique architecture presents three distinct reactivity nodes that can be addressed orthogonally:

  • Primary Aliphatic Amine (-CH₂NH₂): Highly nucleophilic; serves as the primary anchor for N-acylation via NHS esters or reductive amination.

  • Phenolic Hydroxyl (-OH): An electron-donating group that activates the benzene ring for electrophilic aromatic substitution (e.g., diazonium coupling) or participates in Mannich-type multicomponent reactions.

  • Ethyl Ester (-COOEt): A masked carboxylate that provides lipophilicity during initial conjugation steps and can be subsequently saponified to yield a reactive carboxylic acid for downstream EDC/NHS coupling[1][2].

To successfully deploy this linker in complex molecular assemblies, researchers must exploit the thermodynamic and kinetic differences between these functional groups. This guide establishes self-validating protocols for the orthogonal functionalization of this molecule.

Quantitative Reaction Parameters

The following table summarizes the optimal physicochemical parameters required to achieve chemoselectivity at each functional node without inducing cross-reactivity.

Table 1: Orthogonal Bioconjugation Parameters

Target Functional GroupReagent ClassOptimal pH RangeMolar EquivalentsReaction TimeTemp (°C)
Primary Amine NHS Ester8.3 – 8.55 – 10x1 – 2 hours25
Phenol Ring (Ortho) Diazonium Salt8.5 – 9.02 – 5x15 – 60 mins4
Ethyl Ester LiOH (Hydrolysis)> 12.03 – 5x2 – 6 hours25

Experimental Protocols & Mechanistic Causality

Protocol 1: Amine-Directed N-Acylation via NHS Esters

Mechanistic Rationale: N-hydroxysuccinimide (NHS) esters react with primary amines via nucleophilic acyl substitution to form highly stable amide bonds. The reaction is strictly pH-dependent. A pH of 8.3–8.5 is the thermodynamic sweet spot: it ensures the primary amine is sufficiently deprotonated (unprotonated amines are the active nucleophiles) while minimizing the competing base-catalyzed hydrolysis of the NHS ester by water[3][4].

Reagents:

  • 0.1 M Sodium Bicarbonate (NaB) Buffer, pH 8.5

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • NHS-activated target molecule (e.g., fluorophore or POI ligand)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.735 g of NaB in 45 mL of Milli-Q H₂O. Adjust the pH strictly to 8.5 using 0.1 M HCl. Self-Validation Step: Do not dip pH paper directly into the solution; aliquot 25 µL onto a pH strip or use a calibrated microelectrode to prevent contamination[5]. Bring the final volume to 50 mL.

  • Linker Solubilization: Dissolve Ethyl 3-(aminomethyl)-4-hydroxybenzoate in the NaB buffer to a final concentration of 0.5 mM.

  • Reagent Preparation: Dissolve the NHS-ester in anhydrous DMF to create a 10 mM stock. Critical Causality: The DMF must be high-quality and amine-free. Degradation of DMF produces dimethylamine (detectable by a fishy odor), which will aggressively outcompete your linker for the NHS ester[6].

  • Conjugation: Add a 5- to 10-fold molar excess of the NHS-ester to the linker solution. Vortex gently.

  • Incubation: Incubate at room temperature (25 °C) for 2 hours on a shaker.

  • Purification: Isolate the monoconjugate via RP-HPLC or size-exclusion chromatography (if conjugated to a macromolecule)[7].

Protocol 2: Phenol-Directed Diazonium Coupling

Mechanistic Rationale: Tyrosine-like bioconjugation targets the phenol ring. The hydroxyl group is strongly electron-donating, activating the ortho positions of the benzene ring for electrophilic aromatic substitution. Aryl diazonium salts react rapidly with this activated ring at pH 8.5–9.0 to form stable azo linkages[8][9].

Step-by-Step Methodology:

  • Pre-chilling: Cool the purified monoconjugate (from Protocol 1) in a 0.1 M Borate buffer (pH 9.0) to 4 °C. Causality: Diazonium salts are thermally unstable; maintaining 4 °C prevents the degradation of the reagent into unreactive phenols[10].

  • Diazonium Generation: If using an aniline precursor, generate the diazonium salt in situ using NaNO₂ under acidic conditions (1 M HCl) for 15 minutes on ice[9].

  • Coupling: Add 2–5 molar equivalents of the diazonium salt to the linker solution.

  • Incubation: Allow the reaction to proceed for 15 to 60 minutes at 4 °C. The solution will typically undergo a distinct color change (often yellow/orange) indicating azo bond formation.

Protocol 3: Ester Saponification and Carboxyl Activation

Mechanistic Rationale: To utilize the third functional node, the ethyl ester must be hydrolyzed. Amide bonds (formed in Protocol 1) are highly resistant to mild base hydrolysis, allowing for the selective deprotection of the ester to yield a carboxylic acid[2].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the conjugate in a 3:1:1 mixture of THF:MeOH:H₂O. Add 3–5 equivalents of LiOH.

  • Incubation: Stir at room temperature for 2–6 hours. Monitor the disappearance of the ester via LC-MS.

  • Neutralization: Carefully neutralize the reaction with 1 M HCl to pH 6.0 and lyophilize.

  • Activation: The newly revealed carboxylate can now be activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS in an MES buffer (pH 6.0) to couple with a secondary amine-bearing pharmacophore.

System Workflows & Visualizations

The following diagrams map the logical progression of utilizing Ethyl 3-(aminomethyl)-4-hydroxybenzoate in complex synthesis workflows.

G A Ethyl 3-(aminomethyl) -4-hydroxybenzoate B Amine Conjugation (NHS Ester, pH 8.3) A->B Step 1 C Phenol Conjugation (Diazonium Salt, pH 9) B->C Step 2 (Orthogonal) D Ester Hydrolysis (LiOH/THF) B->D Step 2 (Linear) E Carboxyl Activation (EDC/NHS) D->E Step 3

Workflow of orthogonal and linear bioconjugation using Ethyl 3-(aminomethyl)-4-hydroxybenzoate.

PROTAC POI Target Ligand (NHS-Activated) Mono Monoconjugate (Amide Bond Formed) POI->Mono Linker Linker Core (Primary Amine) Linker->Mono Hydro Ester Hydrolysis (Yields Carboxylate) Mono->Hydro Act EDC/NHS Activation (Reactive Ester) Hydro->Act Final Assembled PROTAC (Bifunctional) Act->Final E3 E3 Ligase Ligand (Amine-Bearing) E3->Final

Stepwise assembly of a PROTAC molecule utilizing the linker's amine and ester handles.

References

  • Glen Research. "Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling." Glen Research. Available at:[Link]

  • Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules." Interchim Biosciences. Available at:[Link]

  • National Institutes of Health (PMC). "Tyrosine bioconjugation – an emergent alternative." Chem Soc Rev. Available at:[Link]

  • Scholaris. "Chemoselective bioconjugation reactions of tyrosine residues for application in PET radiochemistry." Scholaris Repository. Available at:[Link]

  • American Chemical Society. "Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts." J. Am. Chem. Soc. Available at:[Link]

  • National Institutes of Health (PMC). "Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting." Bioconjugate Chem. Available at:[Link]

Sources

Application

Application Note: Solvent Selection &amp; Reaction Protocols for Ethyl 3-(aminomethyl)-4-hydroxybenzoate

This Application Note is structured as a high-level technical guide for researchers working with Ethyl 3-(aminomethyl)-4-hydroxybenzoate . It moves beyond basic solvent lists to address the specific amphoteric and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers working with Ethyl 3-(aminomethyl)-4-hydroxybenzoate . It moves beyond basic solvent lists to address the specific amphoteric and kinetic challenges of this Mannich base scaffold.

Executive Summary & Compound Profile

Ethyl 3-(aminomethyl)-4-hydroxybenzoate represents a classic "Mannich base" scaffold used frequently in the synthesis of benzoxazines and bioactive small molecules. Its handling is complicated by two primary factors:

  • Amphoteric Nature: It contains a basic primary amine (

    
    ), an acidic phenol (
    
    
    
    ), and a lipophilic ethyl ester. This creates complex solubility profiles dependent on pH and solvent polarity.
  • Retro-Mannich Instability: In protic, acidic media or under high thermal stress, the aminomethyl group can undergo retrograde cleavage, releasing formaldehyde and the parent phenol (Ethyl 4-hydroxybenzoate).

This guide provides a logic-driven approach to solvent selection that maximizes stability while enabling high-yield transformations.

Physicochemical Profile
FeatureChemical ImplicationSolvent Consequence
Primary Amine Nucleophilic center; H-bond donor/acceptor.[1][2][3]Soluble in polar protic/aprotic solvents. Forms salts with mineral acids.
Phenol (C4-OH) Weakly acidic; H-bond donor.Soluble in basic aqueous media (as phenoxide). Prone to oxidation in high pH.
Ethyl Ester Lipophilic; Electrophilic.Provides solubility in organic solvents (EtOAc, DCM). Susceptible to hydrolysis in strong base/acid.
Zwitterion Potential Can exist as

species.
Low solubility in non-polar solvents (Hexane, Toluene) unless derivatized.

Strategic Solvent Selection Guide

The choice of solvent must balance solubility (dissolving the zwitterion) with chemoselectivity (preventing side reactions).

Decision Matrix: Solvent by Reaction Type[4]

SolventSelection Start Reaction Goal Acylation N-Functionalization (Amide/Sulfonamide) Start->Acylation Cyclization Cyclization (Benzoxazine formation) Start->Cyclization Alkylation O-Alkylation (Ether formation) Start->Alkylation Solv_Acyl Biphasic: EtOAc/H2O or 2-MeTHF Acylation->Solv_Acyl Schotten-Baumann Conditions Solv_Cyc Anhydrous: Toluene (Dean-Stark) or THF Cyclization->Solv_Cyc Water Removal Critical Solv_Alk Polar Aprotic: DMF, DMSO, or NMP Alkylation->Solv_Alk Solubilize Phenoxide

Figure 1: Decision logic for solvent selection based on the dominant reaction mechanism.

Detailed Solvent Recommendations
A. For N-Acylation & Protection (Amide Coupling)
  • Recommended: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

  • Rationale: These solvents are "Green" alternatives to DCM. They dissolve the free base well. For acid chloride reactions, a biphasic system (EtOAc + Aqueous

    
    ) is superior (Schotten-Baumann conditions) as it scavenges the HCl byproduct immediately, preventing amine salt precipitation which stalls the reaction.
    
B. For Cyclization (e.g., to 2H-1,3-benzoxazin-4-ones)
  • Recommended: Toluene or Xylene .

  • Rationale: Cyclization with aldehydes or phosgene equivalents often releases water or HCl. Non-polar, high-boiling solvents allow for azeotropic removal of water (Dean-Stark trap), driving the equilibrium forward. The starting material may be a suspension initially but dissolves as the less polar heterocycle forms.

C. For O-Alkylation (Ether Synthesis)
  • Recommended: DMF or Acetonitrile .

  • Rationale: To alkylate the phenol, you must generate the phenoxide using a base (

    
     or 
    
    
    
    ). Polar aprotic solvents are required to solvate the cation and increase the nucleophilicity of the phenoxide anion. Warning: Ensure anhydrous conditions to prevent ester hydrolysis.

Experimental Protocols

Protocol 1: Solubility & Stability Screening

Use this protocol to determine the optimal carrier solvent for your specific batch/derivative.

  • Preparation: Weigh 10 mg of Ethyl 3-(aminomethyl)-4-hydroxybenzoate into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials:

    • Water (pH 7)

    • Methanol[4][5]

    • Ethyl Acetate

    • Toluene

    • DMSO[6]

  • Observation:

    • Immediate Dissolution: Ideal for homogeneous reactions.

    • Suspension: Requires heating or larger volume.

  • Stability Check (Critical):

    • Add 10 µL of

      
       or deuterated solvent to the DMSO sample.
      
    • Run a t=0 and t=24h NMR.

    • Look for: Appearance of free formaldehyde signals (

      
       ppm) or loss of the benzylic methylene singlet (
      
      
      
      ppm). If observed, the solvent is promoting Retro-Mannich degradation.
Protocol 2: Chemoselective N-Acylation (Green Chemistry)

Target: Synthesis of Ethyl 3-(acetamidomethyl)-4-hydroxybenzoate without O-acylation.

Reagents:

  • Ethyl 3-(aminomethyl)-4-hydroxybenzoate (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Bicarbonate (

    
    )
    
  • Solvent: Ethyl Acetate (EtOAc) and Water.

Workflow:

AcylationProtocol Step1 Dissolve Substrate in EtOAc Step2 Add Saturated aq. NaHCO3 (1:1 v/v) Step1->Step2 Step3 Add Acetic Anhydride dropwise at 0°C Step2->Step3 Step4 Stir vigorously (Biphasic System) Step3->Step4  Kinetic Control   Step5 Phase Separation Step4->Step5 Step6 Organic Layer (Contains Product) Step5->Step6 Step7 Aqueous Layer (Contains Salts) Step5->Step7

Figure 2: Biphasic protocol ensuring N-selectivity over O-acylation.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of start material in 10 mL EtOAc. If the HCl salt is used, the solid may not fully dissolve until base is added.

  • Biphasic Setup: Add 10 mL of saturated aqueous

    
    . Cool the biphasic mixture to 0°C with vigorous stirring.
    
  • Addition: Add Acetic Anhydride (1.1 eq) dropwise over 10 minutes.

    • Mechanism:[2][7][8] The amine is more nucleophilic than the phenol. The aqueous base neutralizes the acetic acid byproduct immediately, keeping the amine in the free-base form for reaction while the phenol remains largely protonated (or if deprotonated, the O-acyl is labile and hydrolyzes back in water).

  • Workup: After 1 hour, separate the layers. Wash the organic layer with brine, dry over

    
    , and evaporate.
    
  • Result: High purity N-acetylated product.

Troubleshooting & Critical Parameters

The "Retro-Mannich" Risk

Mannich bases are in equilibrium with their precursors. This equilibrium favors the product at low temperature but can reverse at high temperature or in acidic water.

  • Symptom: Lower yield and smell of formaldehyde.

  • Prevention: Avoid heating >60°C in acidic aqueous media. If high temperature is needed, use anhydrous organic solvents (Toluene, DMF).

Zwitterionic Insolubility

If the starting material (free base) is insoluble in EtOAc or DCM:

  • Cause: Intermolecular ionic network between Phenol (

    
    ) and Amine (
    
    
    
    ).
  • Solution: Add a "Solubilizing Base" like Triethylamine (TEA) or DIPEA (1.0 eq) to the organic solvent. This deprotonates the ammonium, breaking the ionic lattice and solubilizing the neutral amine.

References

  • Mannich Reaction Mechanisms: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.

  • Green Solvent Selection: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.

  • Benzoxazine Synthesis: Holly, F. W., & Cope, A. C. (1944). "Condensation of Amino Alcohols with Carbonyl Compounds." Journal of the American Chemical Society, 66(11), 1875–1879.

  • Amphoteric Molecule Handling: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-(aminomethyl)-4-hydroxybenzoate . This portal is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-(aminomethyl)-4-hydroxybenzoate . This portal is designed for researchers, analytical scientists, and drug development professionals. Below, you will find our self-validating standard operating procedure (SOP) for mixed-solvent recrystallization, quantitative diagnostic parameters, and an in-depth troubleshooting guide to resolve common experimental bottlenecks.

Physicochemical Profiling & Solvent Rationale

Successful purification requires exploiting the specific physicochemical properties of the target molecule. Ethyl 3-(aminomethyl)-4-hydroxybenzoate contains a hydrophobic ethyl ester and benzene ring, contrasted by polar hydroxyl and primary amine (aminomethyl) groups[1].

We utilize an Ethanol/Water mixed-solvent system. Causality: Ethanol acts as the primary solvent, effectively dissolving the organic ester at elevated temperatures[2]. Water acts as the anti-solvent; because the target compound has limited aqueous solubility, the controlled addition of water forces the hydrophobic regions of the molecule to aggregate and crystallize out of solution[3][4].

Diagnostic Data Table
ParameterValueCausality / Impact on Purification
Molecular Formula C₁₀H₁₃NO₃[1]Defines the stoichiometric baseline for yield calculations.
Molecular Weight 195.21 g/mol [1]Used to determine solvent volumes (approx. 5-10 mL ethanol per gram).
Target Purity ≥ 95%[1]Minimum threshold required for downstream pharmaceutical synthesis.
ESI-MS [M+H]⁺ m/z 196.0968[1]Primary definitive mass peak for post-purification structural validation.
Solvent System Ethanol / Water (approx 1:1)[4]Ethanol dissolves the ester; water forces supersaturation and precipitation.

Self-Validating Recrystallization Protocol

This protocol is designed as a self-validating system: each step contains an inherent physical check to ensure the process is proceeding correctly before moving to the next phase.

Step 1: Hot Dissolution Suspend the crude Ethyl 3-(aminomethyl)-4-hydroxybenzoate in a minimal volume of ethanol inside an Erlenmeyer flask. Heat the mixture to near the boiling point of ethanol (approx. 70–75°C) with continuous stirring until the solid dissolves[2]. Causality: Using a minimal amount of solvent ensures the solution will become highly supersaturated upon cooling, which is mathematically necessary to maximize your final crystalline yield[2].

Step 2: Hot Gravity Filtration (In-Process Control) If the solution is cloudy or contains dark particulates, perform a hot gravity filtration through a fluted filter paper (or a Celite pad) into a pre-heated flask[2]. Causality: This removes insoluble mechanical impurities and high-molecular-weight polymerized byproducts before they can act as unwanted nucleation sites, which would otherwise degrade crystal purity.

Step 3: Anti-Solvent Addition While maintaining the solution at 70°C, add hot deionized water dropwise until the solution just turns cloudy (the cloud point), then add a few drops of ethanol until it turns clear again. Causality: The water decreases the solubility of the hydrophobic ethyl ester. Dropwise addition is critical; dumping water into the system causes localized crash-out, resulting in amorphous powder trapping impurities rather than an ordered crystal lattice[1][3].

Step 4: Controlled Cooling Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes[2]. Causality: Slow cooling provides the thermodynamic time required for the target molecules to selectively stack into a pure crystal lattice, excluding impurities. Rapid cooling traps those impurities inside the forming solid[2].

Step 5: Isolation and Constant-Weight Drying Harvest the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol/water (1:2)[2]. Dry the crystals under vacuum until a constant weight is achieved. Causality: Washing with cold solvent removes the impurity-laden mother liquor without redissolving the product. Drying to a constant weight validates that all volatile solvents are removed, preventing hydrolysis and ensuring accurate yield calculations[2].

Process Workflow Diagram

RecrystallizationWorkflow Start Crude Ethyl 3-(aminomethyl) -4-hydroxybenzoate Dissolve Dissolution in Hot Ethanol (Near Boiling Point) Start->Dissolve Add Solvent Filter Hot Gravity Filtration (Remove Insoluble Impurities) Dissolve->Filter Heat & Stir WaterAdd Dropwise Addition of Water (Anti-solvent to Cloud Point) Filter->WaterAdd Clarified Solution Cooling Controlled Cooling (Room Temp then Ice Bath) WaterAdd->Cooling Induce Saturation Harvest Vacuum Filtration & Cold Solvent Wash Cooling->Harvest Crystallization Dry Vacuum Drying (Constant Weight) Harvest->Dry Isolate Solid Pure Pure Crystalline Product Dry->Pure Remove Moisture

Workflow for the ethanol/water recrystallization of Ethyl 3-(aminomethyl)-4-hydroxybenzoate.

Troubleshooting Guide (Specific Experimental Issues)

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What causes this and how can I fix it? A: Oiling out occurs when the solute separates as a molten liquid phase rather than a solid.

  • Causality: This happens because the temperature of the mixture at the cloud point is higher than the melting point of the impure compound[5]. It is usually triggered by adding the water (anti-solvent) too rapidly or at too high a temperature.

  • Solution: Reheat the mixture until the oil redissolves completely. Add a small volume of ethanol to increase the overall solubility, then cool the flask much more slowly. Seeding the solution with a pure crystal of the target compound can also bypass the oiling phase by providing a defined solid nucleation site[2].

Q: The yield of my recrystallized product is unexpectedly low (< 40%). How do I recover the rest? A: A low yield indicates the compound remains dissolved in the mother liquor.

  • Causality: The ethyl ester group imparts significant organic solubility[1]. If too much ethanol was used initially, or if the final cooling temperature was not low enough, the product will not fully precipitate.

  • Solution: Concentrate the mother liquor using a rotary evaporator to remove the excess ethanol[2]. Once concentrated, place the flask in an ice bath (0–4°C) for at least 30–60 minutes to induce a second crop of crystals[2].

Q: The recovered crystals are heavily discolored (yellow/brown). How do I remove these impurities? A: Discoloration usually stems from trace oxidation of the phenolic ring or residual starting materials (e.g., Ethyl 3-formyl-4-hydroxybenzoate)[1].

  • Causality: Conjugated polymeric impurities are highly colored and can become trapped in the crystal lattice during rapid precipitation.

  • Solution: Introduce activated charcoal (decolorizing carbon) during the initial hot ethanol dissolution step. The highly porous carbon adsorbs large, conjugated molecules. Perform a hot gravity filtration through a Celite pad to remove the charcoal before adding the water anti-solvent[2].

Q: How do I eliminate co-precipitated p-hydroxybenzoic acid? A:

  • Causality: If your precursor was synthesized via the esterification of p-hydroxybenzoic acid, unreacted acid can co-crystallize due to similar solubility profiles[1][2].

  • Solution: Before beginning recrystallization, dissolve the crude mixture in an organic solvent and wash it with a dilute basic solution (e.g., 5% NaHCO₃)[4]. The carboxylic acid will deprotonate and partition into the aqueous waste, while the target ethyl ester remains safely in the organic phase.

Analytical & Structural FAQs

Q: How do I definitively validate the structural integrity of the purified crystals? A: Structural validation requires spectroscopic analysis.

  • Methodology: Use Electrospray Ionization Mass Spectrometry (ESI-MS). The molecule will form a protonated molecular ion [M+H]⁺ at m/z 196.0968[1]. Furthermore, fragmentation analysis will show the loss of the aminomethyl group and the loss of a neutral ethanol molecule from the ester group, confirming connectivity[3]. ¹H-NMR should be used to confirm the ethyl ester signals (a distinct triplet and quartet) and the aminomethyl singlet.

Q: Is stereochemical purification necessary for this compound? A: No. Ethyl 3-(aminomethyl)-4-hydroxybenzoate is an achiral molecule.

  • Causality: It lacks stereocenters and possesses a plane of symmetry. Therefore, it does not exhibit a circular dichroism (CD) spectrum (it is "CD silent"), meaning chiral resolution techniques are entirely unnecessary[1].

Q: Can I use basic hydrolysis to clean up ester impurities? A: Absolutely not.

  • Causality: Basic hydrolysis (saponification) is an irreversible process that will cleave the ethyl ester of your target compound, converting it back into the corresponding carboxylic acid[1][3]. Always maintain neutral or slightly acidic conditions during purification to preserve the ester linkage.

References

  • Ethyl 3-(aminomethyl)-4-hydroxybenzoate - Benchchem | Source: benchchem.com | 1

  • Ethyl 3-(aminomethyl)-4-hydroxybenzoate (Solubility & Fragmentation) - Benchchem | Source: benchchem.com | 3

  • Technical Support Center: Optimizing 4-Hydroxybenzamide Synthesis - Benchchem | Source: benchchem.com | 2

  • SYNTHESIS OF FLAVANONE-6-CARBOXYLIC ACID DERIVATIVES FROM SALICYLIC ACID DERIVATIVE | Source: semanticscholar.org |4

  • The Journal of Organic Chemistry 1961 Volume.26 No.7 | Source: dss.go.th | 5

Sources

Optimization

Technical Support Center: Temperature Optimization for Ethyl 3-(aminomethyl)-4-hydroxybenzoate Production

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing and scaling the production of Ethyl 3-(aminomethyl)-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing and scaling the production of Ethyl 3-(aminomethyl)-4-hydroxybenzoate . Because this compound features both a reactive aminomethyl group and a phenolic hydroxyl group, achieving high yields requires precise thermal control to prevent side reactions such as etherification, over-alkylation, or thermal degradation.

Mechanistic Workflows & Thermal Dynamics

The production of Ethyl 3-(aminomethyl)-4-hydroxybenzoate typically relies on one of two primary synthetic pathways:

  • Fischer Esterification of 3-(aminomethyl)-4-hydroxybenzoic acid using ethanol.

  • Reductive Amination of Ethyl 3-formyl-4-hydroxybenzoate using ammonia and a hydride source.

Understanding the thermal boundaries of these pathways is critical. Esterification is an equilibrium-driven process that requires sufficient heat to drive off water, whereas reductive amination is a two-step kinetic process where the intermediate imine must be thermally activated for reduction without degrading the reducing agent.

G S1 3-(aminomethyl)-4-hydroxybenzoic acid + Ethanol T1 Fischer Esterification (75-80°C Reflux) S1->T1 H2SO4 Catalyst S2 Ethyl 3-formyl-4-hydroxybenzoate + NH3 T2 Imine Condensation (40-60°C) S2->T2 Dehydration P Ethyl 3-(aminomethyl)-4-hydroxybenzoate T1->P -H2O R2 Reduction (NaBH4) (60-90°C) T2->R2 Imine Intermediate R2->P Hydride Transfer

Fig 1: Dual synthetic pathways for Ethyl 3-(aminomethyl)-4-hydroxybenzoate with thermal parameters.

Core Troubleshooting Guide: Temperature Optimization

Q: Why does my esterification yield plateau or degrade when the heating mantle is set above 100°C? A: Fischer esterification of p-hydroxybenzoic acid derivatives is highly sensitive to solvent loss. Ethanol has a boiling point of 78.3°C. If you heat the vessel to 100°C without a pressurized reactor, the ethanol rapidly evaporates, concentrating the sulfuric acid catalyst[1]. This highly acidic, low-solvent environment shifts the reaction away from esterification and promotes the etherification of the phenolic hydroxyl group or the thermal decomposition of the aminomethyl moiety. The optimal internal temperature must be strictly maintained at 75–80°C under continuous reflux[2]. Alternatively, azeotropic distillation can be used to operate under milder conditions[3].

Q: During the reductive amination route, I observe incomplete conversion at room temperature. Should I increase the temperature above 90°C? A: You should increase the temperature, but do not exceed 90°C . Reductive amination occurs in two stages. The initial condensation to form the imine is thermodynamically favored at 40–60°C. However, the subsequent hydride transfer from sodium borohydride (NaBH₄) to the imine carbon requires kinetic activation. Computational and empirical studies show that raising the temperature to 90°C elongates the B–H bond in the transition state, facilitating rapid hydride transfer and pushing yields up to 96%[4]. Exceeding 90°C causes NaBH₄ to thermally decompose into hydrogen gas and sodium metaborate, starving the reaction of its reducing agent and halting conversion.

Q: How do I prevent the formation of secondary/tertiary amines during reductive amination? A: Over-alkylation is a kinetic issue driven by prolonged heating. When the reaction is run at lower temperatures (e.g., 60°C), the slow reduction rate allows the newly formed primary amine product to compete with ammonia for unreacted aldehyde, forming secondary amines. By optimizing the reduction step at exactly 85–90°C, the imine is reduced to the primary amine so rapidly that side-reactions are outcompeted[4].

Quantitative Thermal Optimization Data

The following tables summarize the causality between temperature and reaction success, allowing you to benchmark your experimental parameters.

Table 1: Thermal Optimization for Acid-Catalyzed Fischer Esterification

Internal Temp (°C)Reaction Time (h)Conversion Yield (%)Mechanistic Consequence / Observed Issue
602442%Sluggish kinetics; incomplete proton transfer
78 (Reflux) 12 88% Optimal equilibrium; stable aminomethyl group
1001265%Solvent loss; phenolic etherification begins
1208<30%Severe thermal degradation of the amine

Table 2: Thermal Optimization for Reductive Amination (NaBH₄)

Internal Temp (°C)Imine FormationReduction Yield (%)Mechanistic Consequence / Observed Issue
25 (RT)Slow57%Incomplete hydride transfer; stalled reaction
60Optimal75%Moderate reduction rate; risk of over-alkylation
90 Sub-optimal 96% Optimal activation energy for rapid B-H transfer
110Degradation40%Rapid thermal decomposition of NaBH₄

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols include built-in analytical validation steps so you can verify the mechanistic progress of the reaction in real-time.

Protocol A: Optimized Fischer Esterification (78°C)

Objective: Synthesize the target compound from 3-(aminomethyl)-4-hydroxybenzoic acid.

  • Preparation: Charge a round-bottom flask with 3-(aminomethyl)-4-hydroxybenzoic acid (1.0 equiv) and anhydrous ethanol (5.0 equiv).

    • Validation: The solution will initially be a heterogeneous suspension.

  • Catalysis: Cool the mixture to 0°C. Add concentrated H₂SO₄ (0.1 equiv) dropwise to prevent localized exothermic degradation.

  • Thermal Ramp: Attach a reflux condenser. Ramp the internal temperature to 78°C and maintain continuous reflux for 12 hours.

    • Validation: At hour 10, pull an aliquot for TLC (DCM:MeOH 9:1). The highly polar starting material spot (lower Rf) should be completely replaced by the esterified product (higher Rf).

  • Workup: Cool to room temperature. Neutralize the mixture with saturated NaHCO₃ until pH 7.5 is reached.

    • Causality: Neutralization is mandatory before solvent removal; concentrating the product in the presence of active H₂SO₄ will cause reverse hydrolysis.

  • Isolation: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: One-Pot Reductive Amination (90°C)

Objective: Synthesize the target compound from Ethyl 3-formyl-4-hydroxybenzoate.

  • Imine Condensation: Dissolve Ethyl 3-formyl-4-hydroxybenzoate (1.0 equiv) in anhydrous methanol. Add a methanolic NH₃ solution (2.0 equiv). Stir at 50°C for 2 hours.

    • Validation: Take an aliquot for FT-IR spectroscopy. The strong aldehyde carbonyl stretch (~1680 cm⁻¹) must shift to an imine stretch (~1640 cm⁻¹). Do not proceed until this shift is confirmed.

  • Reduction Preparation: Cool the reactor to 0°C. Add NaBH₄ (1.5 equiv) portion-wise to safely manage exothermic hydrogen gas evolution.

  • Thermal Activation: Ramp the internal temperature to 85–90°C and reflux for 1 hour.

    • Causality: This specific thermal ramp ensures the activation energy for hydride transfer is met instantly, preventing the imine from hydrolyzing back to the aldehyde[4].

  • Quench & Isolation: Cool to room temperature, quench slowly with distilled water, and extract with Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasound to lower the required reaction temperature for esterification? A: Yes. Ultrasound-assisted synthesis induces acoustic cavitation, which creates localized microscopic "hot spots" while maintaining a low bulk temperature. This can reduce reaction times significantly (e.g., from 12 hours to under 2 hours) and minimizes the risk of thermal degradation associated with prolonged heating[2].

Q: Why is my product turning dark brown during the 90°C reductive amination step? A: Phenolic compounds are highly susceptible to oxidation at elevated temperatures, forming dark-colored quinones. Ensure your reaction vessel is strictly purged with an inert gas (Nitrogen or Argon) before ramping the temperature above 60°C.

Q: How do I handle the hygroscopic nature of the final product if isolated as a hydrochloride salt? A: If you precipitate the product as a hydrochloride salt (common for amine stabilization), it will be highly hygroscopic. Dry the product in a vacuum oven at 40°C (do not exceed 50°C to avoid thermal stress on the crystal lattice) and store it immediately in a desiccator backfilled with Argon.

References

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes Source: SciSpace URL:[Link]

  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst Source: SciSpace URL:[Link]

  • Elaboration of a Method for Synthesis for Methyl p-Hydroxybenzoate Source: CABI Digital Library URL:[Link]

Sources

Troubleshooting

Addressing stability issues of Ethyl 3-(aminomethyl)-4-hydroxybenzoate in solution

[1][2] Welcome to the Technical Support Center. This guide is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals working with Ethyl 3-(aminomethyl)-4-hydroxybenzoate (CAS: 13052-92-1)...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Welcome to the Technical Support Center. This guide is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals working with Ethyl 3-(aminomethyl)-4-hydroxybenzoate (CAS: 13052-92-1).[1] This molecule presents a unique "triad of instability" due to its multifunctional nature (Ester, Phenol, and Primary Amine).[1]

Executive Summary: The "Triple Threat" Profile

Before troubleshooting, you must understand the chemical personality of this molecule.[2] It is not merely a paraben; the addition of the aminomethyl group at the ortho position to the hydroxyl dramatically alters its stability profile compared to standard ethyl paraben.[2]

Functional GroupChemical RiskTrigger ConditionConsequence
Ethyl Ester HydrolysisHigh pH (>8) or Low pH (<3)Loss of assay; Formation of free acid.[1][2]
Primary Amine Intermolecular Aminolysis (Dimerization)Neutral to Basic pH (Non-protonated state)Formation of insoluble oligomers; "Ghost peaks" on HPLC.[2]
Phenol OxidationHigh pH, Light, Oxygen, Trace MetalsSolution turns Pink/Brown ; Quinone formation.[1]

Diagnostic Workflow & Degradation Pathways

Use the following logic map to diagnose the specific instability you are observing.

DegradationPathways Active Ethyl 3-(aminomethyl)- 4-hydroxybenzoate (Intact) Hydrolysis Hydrolysis Product (Free Acid + Ethanol) Active->Hydrolysis High/Low pH (H2O attack) Dimer Amide Oligomer (Dimerization) Active->Dimer Neutral/High pH (Intermolecular Amine Attack) Quinone Oxidation Product (Colored Quinone) Active->Quinone Oxygen + Light (Radical Mechanism)

Figure 1: The three primary degradation pathways.[2] Note that dimerization is concentration-dependent, while hydrolysis is pH-dependent.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My solution turned pink/brown within hours."

Diagnosis: Oxidative Degradation.[1][2] The aminomethyl group is electron-donating, making the phenolic ring significantly more electron-rich and prone to oxidation than standard parabens.[1] This leads to the formation of quinone-like species, which are highly colored even at trace levels (<0.1%).[1][2]

Corrective Actions:

  • Deoxygenate Solvents: Sparge all buffers/solvents with Nitrogen or Argon for 15 minutes prior to dissolution.[1][2]

  • Add Antioxidants: If compatible with your assay, add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid to the stock solution.[1][2]

  • Check pH: Oxidation rates skyrocket at pH > 7.0 (formation of phenolate ion).[1][2] Keep stock solutions slightly acidic (pH 4.5 – 6.0).[1][2]

Issue 2: "I see new, late-eluting peaks on HPLC and/or precipitation."

Diagnosis: Intermolecular Aminolysis (Dimerization).[1][2] This is the most overlooked issue. The primary amine of Molecule A attacks the ester of Molecule B, ejecting ethanol and forming a stable amide bond.[2] This creates dimers and oligomers.[1][2]

Mechanism:


[1][2]

Corrective Actions:

  • Protonate the Amine: This reaction requires a free amine (nucleophile).[2] Maintain pH < 6.0 to keep the amine protonated (

    
    ), rendering it non-nucleophilic.[1]
    
  • Dilute Stocks: This is a second-order reaction.[1][2] Doubling the concentration quadruples the degradation rate.[2] Avoid stock concentrations >10 mg/mL if possible.[1][2]

  • Low Temperature: Store stocks at 4°C or -20°C. The activation energy for amidation is moderate; cooling significantly slows it.[1][2]

Issue 3: "My assay purity is dropping, but the solution looks clear."

Diagnosis: Ester Hydrolysis.[1][2][3] The ethyl ester is cleaving to form the free carboxylic acid derivative.[2] This is often invisible (no color change, no precipitate) but detectable by HPLC/LC-MS.[1]

Corrective Actions:

  • Avoid Extreme pH: The ester is labile in strong base (saponification) and strong acid.[2]

  • Buffer Selection: Avoid phosphate buffers at pH > 7. Use Acetate (pH 5.[1][2]0) or Citrate (pH 6.[1][2]0) buffers.

  • Solvent Choice: Avoid storing in pure water.[1][2] Use 50% organic solvent (Acetonitrile/Methanol) to reduce the water activity, provided the pH is controlled.[2]

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol for analytical standards or biological assays to ensure >24h stability.[2]

  • Solvent Preparation:

    • Prepare a mixture of DMSO:Water (50:50) or Methanol:Water (50:50) .[2]

    • Crucial Step: Acidify the water component with 0.1% Formic Acid or Acetic Acid before mixing.[2] Target apparent pH 4.0–5.0.[1][2]

  • Dissolution:

    • Weigh the compound.[2][4]

    • Dissolve completely in the organic portion first (DMSO/MeOH).[2]

    • Slowly add the acidified water portion while vortexing.

  • Storage:

    • Aliquot immediately into amber glass vials (protect from light).

    • Flash freeze at -20°C or -80°C.[1][2]

    • Shelf Life: 6 months (frozen), 24 hours (4°C), <4 hours (RT).

Protocol B: Solvent Compatibility Matrix[2]
Solvent SystemStability RatingNotes
100% DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Best for long-term frozen storage.[1][2]
Acidified Methanol (0.1% FA) ⭐⭐⭐⭐ (Good)Good for LC-MS stocks.[1][2] Keep cold.
PBS (pH 7.4) ⭐ (Poor)Rapid dimerization and oxidation.[2] Use immediately.
0.1M NaOH ❌ (Critical Failure)Instant hydrolysis and oxidation.[1][2]
Water (Neutral) ⭐⭐ (Fair)Slow hydrolysis; risk of dimerization over time.[2]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture media (pH 7.4)? A: Yes, but with strict time constraints. The half-life at pH 7.4 is significantly reduced due to the free amine reacting.[2] Prepare the dilution in media immediately before dosing. Do not store the compound in media overnight.[2]

Q: Why does the LC-MS spectrum show a mass of [M+H]+ at 391? A: This is the dimer .[2]

  • Monomer MW: 195.2 Da.[1][2]

  • Dimer Calculation:

    
    .[2]
    
  • Correction: Wait, let's verify the math.

    • Formula:

      
       (MW ~195).[2][5]
      
    • Dimerization (Amide formation): Molecule A (Amine) + Molecule B (Ester)

      
       Dimer + Ethanol.[2]
      
    • Mass =

      
      .[1][2]
      
    • If you see 391 , you might be seeing a non-covalent dimer adduct in the source or a different complex.[1] However, 344 Da is the covalent dimer.[1] Always check for 344 Da to confirm stability issues.

Q: Is the compound light sensitive? A: Yes. The electron-rich phenolic ring absorbs UV/Vis light, generating radicals that accelerate oxidation.[1] Always use amber glassware.[1][2]

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1][2] (General principles of ester hydrolysis and amine reactivity).

  • Soni, M. G., et al. (2005).[1] "Safety assessment of esters of p-hydroxybenzoic acid (parabens)." Food and Chemical Toxicology, 43(7), 985-1015.[1] (Baseline stability data for hydroxybenzoate esters).[2]

  • Hansen, S. H. (2001).[1][2] "Antibiotics and other drugs: Stability problems." Encyclopedia of Pharmaceutical Technology. (Mechanisms of aminolysis in drug substances containing both amine and ester groups).

  • NIST Chemistry WebBook. "Ethyl 3-(aminomethyl)-4-hydroxybenzoate - Properties." (Structural validation).[2]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral peaks and assignment for Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Technical Comparison Guide: FTIR Characterization of Ethyl 3-(aminomethyl)-4-hydroxybenzoate vs. Structural Analogs Executive Summary & Strategic Context In drug development, Ethyl 3-(aminomethyl)-4-hydroxybenzoate (E3A4...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Characterization of Ethyl 3-(aminomethyl)-4-hydroxybenzoate vs. Structural Analogs

Executive Summary & Strategic Context

In drug development, Ethyl 3-(aminomethyl)-4-hydroxybenzoate (E3A4HB) serves as a critical "linker" scaffold, bridging the lipophilicity of benzoate esters with the reactivity of a primary amine. Its structural integrity is often compromised by two primary failure modes:

  • Incomplete Aminomethylation: Presence of the starting material, Ethyl 4-hydroxybenzoate (Ethyl Paraben).

  • Isomeric Contamination: Formation of Ethyl 3-amino-4-hydroxybenzoate (aromatic amine isomer) during alternative synthesis routes.

This guide provides a self-validating FTIR protocol to distinguish the target molecule from these specific impurities. Unlike generic spectral lists, we focus on the differential diagnostic bands —the specific shifts in the "Fingerprint" and "Functional Group" regions that confirm the presence of the aliphatic aminomethyl moiety (


) versus the aromatic amine or unsubstituted precursor.

Comparative Spectral Analysis

The power of FTIR in this context lies not in identifying the ester (present in all three) but in isolating the vibrational modes of the C3-substituent .

The "Triad" Comparison

We compare the Target (E3A4HB) against its most likely contaminants.

FeatureTarget: Ethyl 3-(aminomethyl)-4-hydroxybenzoatePrecursor: Ethyl 4-hydroxybenzoate (Ethyl Paraben)Isomer: Ethyl 3-amino-4-hydroxybenzoate
Key Moiety

(Aliphatic Amine)

(Unsubstituted)

(Aromatic Amine)
Substitution 1,2,4-Trisubstituted1,4-Disubstituted (Para)1,2,4-Trisubstituted
N-H Stretch 3300–3400 cm⁻¹ (Sharp spikes on broad OH)Absent 3300–3500 cm⁻¹ (Distinct Doublet)
C-N Stretch 1020–1250 cm⁻¹ (Medium, Aliphatic) Absent 1250–1340 cm⁻¹ (Strong, Aromatic)
Fingerprint (OOP) ~800–860 cm⁻¹ (Complex)~830–850 cm⁻¹ (Strong, single band)~800–860 cm⁻¹ (Complex)
Deep Dive: The Diagnostic Bands

1. The "Amine-Ester" Conflict (3200–3500 cm⁻¹)

  • Challenge: All three compounds contain a phenolic

    
     group, which creates a broad, dominant band at 3200–3400 cm⁻¹, often masking amine peaks.
    
  • Differentiation: The target's aliphatic primary amine (

    
    ) manifests as two small, sharper "spikes" superimposed on the broad OH band. In contrast, the Precursor will show a smooth OH envelope.
    
    • Tip: Use a vacuum drying step (see Protocol) to remove hygroscopic water, which otherwise obliterates this fine detail.

2. The Aliphatic vs. Aromatic C-N Stretch (1000–1350 cm⁻¹)

  • Mechanism:[1] The bond order of

    
     (Isomer) is higher due to resonance with the ring, shifting it to a higher frequency (1250–1340 cm⁻¹).
    
  • Target Signal: The Target has a

    
     bond. This bond is purely single-character and appears at a lower frequency (1020–1250 cm⁻¹ ).
    
  • Validation: If you see a new strong band appear >1280 cm⁻¹ compared to the precursor, you likely have the aromatic amine isomer, not your target.

3. Substitution Pattern (Fingerprint Region 600–900 cm⁻¹)

  • Precursor (Para): Shows a characteristic strong band near 830 cm⁻¹ due to two adjacent aromatic hydrogens.

  • Target (1,2,4-Tri): The introduction of the aminomethyl group at position 3 breaks the symmetry. Expect the 830 cm⁻¹ band to split or be replaced by two bands: one for the isolated H (position 2) and one for the adjacent H pair (positions 5,6).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Dry-Press-Scan" method.

Reagents & Equipment:

  • Sample: E3A4HB (Target)

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR Accessory.

  • Solvent (for cleaning): Isopropanol (residue-free).

Step-by-Step Methodology:

  • Desiccation (Critical Step):

    • Why: The aminomethyl group is basic and hygroscopic; absorbed water mimics

      
       and 
      
      
      
      signals.
    • Action: Dry 50 mg of sample in a vacuum oven at 40°C for 2 hours prior to analysis.

  • Background Correction:

    • Collect a 32-scan background of the clean ATR crystal or pure KBr pellet. Ensure the

      
       doublet (2350 cm⁻¹) is minimized.
      
  • Sample Acquisition:

    • ATR Method (Preferred): Apply sufficient pressure to the sample anvil to achieve ~40% transmittance at the strongest peak (Ester C=O ~1680-1700 cm⁻¹).

    • KBr Method: Mix 1 mg sample with 100 mg KBr. Grind to a fine powder (particle size < wavelength of IR light to reduce scattering/slope). Press at 8 tons for 2 minutes.

  • Spectral Validation Criteria (Pass/Fail):

    • Pass: Presence of Ester C=O (~1690), Phenol C=C (~1590), AND Aliphatic C-N (~1100-1200).

    • Fail (Precursor): Absence of N-H spikes; clean "Para" substitution band ~830 cm⁻¹.

    • Fail (Isomer): Strong band >1280 cm⁻¹ (Aromatic C-N).

Logic Flow & Decision Tree

The following diagram illustrates the decision logic for validating the synthesized compound using FTIR data.

FTIR_Validation Start Start: Acquire Spectrum Check_CO Check 1680-1710 cm⁻¹ (Ester C=O) Start->Check_CO Check_NH Check 3300-3400 cm⁻¹ (N-H Spikes on OH) Check_CO->Check_NH Peak Present Result_Precursor IDENTIFIED: Precursor (Ethyl Paraben) Check_CO->Result_Precursor Peak Absent (Unlikely if benzoate) Check_CN Check 1250-1350 cm⁻¹ (C-N Stretch Region) Check_NH->Check_CN Spikes Visible Check_NH->Result_Precursor Smooth Broad Band Only Result_Isomer IDENTIFIED: Isomer (Aromatic Amine) Check_CN->Result_Isomer Strong Band Present (Aromatic C-N) Result_Target VALIDATED: Target (Aminomethyl) Check_CN->Result_Target Weak/Medium Band <1250 (Aliphatic C-N)

Caption: Spectral decision tree for distinguishing Ethyl 3-(aminomethyl)-4-hydroxybenzoate from its precursor and aromatic isomer.

References

  • National Institute of Standards and Technology (NIST). "Ethyl 4-hydroxybenzoate - IR Spectrum." NIST Chemistry WebBook, SRD 69. [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for functional group assignments: Aliphatic vs.
  • PubChem. "Ethyl 4-hydroxybenzoate (Ethyl Paraben) Compound Summary." National Library of Medicine. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 3-(aminomethyl)-4-hydroxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate. We will navigate the logical progression from initial method screening to final optimization, comparing various stationary and mobile phases. The objective is to establish a method that can accurately quantify the active pharmaceutical ingredient (API) and effectively separate it from potential impurities and degradation products, in line with regulatory expectations.[1][2][3]

Defining the Analytical Target Profile (ATP)

Before any practical work commences, it is crucial to define the goals of the analytical method. For the purity analysis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate, the ATP is as follows:

  • Analyte: Ethyl 3-(aminomethyl)-4-hydroxybenzoate

  • Matrix: Drug Substance

  • Intended Purpose: To determine the purity of the API and separate it from potential process impurities and degradation products. The method must be stability-indicating.

  • Key Performance Characteristics: The method must be specific, precise, accurate, linear, and robust, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Our target molecule, Ethyl 3-(aminomethyl)-4-hydroxybenzoate, is a polar aromatic compound containing both an amine (basic) and a hydroxyl (weakly acidic) group, as well as an ester functional group. This amphoteric nature requires careful consideration of mobile phase pH and column chemistry to achieve optimal peak shape and resolution.

The Method Development Workflow: A Logic-Driven Approach

A systematic approach is essential for efficient and successful method development. The workflow we will follow involves a screening phase to identify the most promising conditions, followed by an optimization phase to fine-tune the separation.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (ATP) Screening Phase 1: Screening (Column & Mobile Phase) Start->Screening Initial Inputs Optimization Phase 2: Optimization (Gradient, pH, Temp) Screening->Optimization Select Best Candidates Validation Phase 3: Method Validation (ICH Q2(R1)) Optimization->Validation Refined Conditions FinalMethod Final Optimized Method Validation->FinalMethod Verified Performance

Caption: A streamlined workflow for HPLC method development.

Phase 1: Initial Screening - Comparing Columns and Mobile Phases

The goal of the screening phase is to broadly evaluate different stationary and mobile phase combinations to identify the most promising starting conditions. Given the polar and aromatic nature of Ethyl 3-(aminomethyl)-4-hydroxybenzoate, we will compare three common reversed-phase columns with distinct selectivities.

  • Preparation of Standard Solution: A stock solution of Ethyl 3-(aminomethyl)-4-hydroxybenzoate is prepared in a suitable diluent (e.g., 50:50 Methanol:Water) at a concentration of approximately 0.5 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is used. The detection wavelength is set to the UV maximum of the analyte.

  • Screening Conditions:

    • Columns:

      • Column A: C18 (e.g., 150 mm x 4.6 mm, 5 µm) - Standard hydrophobicity.[8]

      • Column B: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) - Alternative selectivity for aromatic compounds via π-π interactions.[8][9][10]

      • Column C: Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm) - Designed to improve peak shape for polar compounds and provide stability in highly aqueous mobile phases.[11]

    • Mobile Phases:

      • Mobile Phase 1 (Acidic): A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

      • Mobile Phase 2 (Neutral/Buffered): A: 10 mM Ammonium Acetate in Water, pH 6.8, B: Acetonitrile.

    • Gradient: A generic fast gradient is used for screening (e.g., 5% to 95% B in 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • C18 Column: This is the workhorse of reversed-phase chromatography and serves as our baseline. Its primary retention mechanism is hydrophobic interaction.[8]

  • Phenyl-Hexyl Column: The phenyl group offers π-π interactions, which can provide unique selectivity for aromatic analytes like our target compound, potentially resolving it from closely related aromatic impurities.[9][10]

  • Polar-Embedded C18 Column: The embedded polar group (e.g., an amide or carbamate) shields residual silanols on the silica surface, which can cause peak tailing with basic compounds like our analyte's aminomethyl group.[11] This can lead to improved peak symmetry.

  • Acidic vs. Buffered Mobile Phase: The pH of the mobile phase is critical as it dictates the ionization state of the analyte.[12][13]

    • Acidic pH (Formic Acid): At a low pH, the aminomethyl group will be protonated (-NH3+), making the molecule more polar and potentially improving peak shape by suppressing interactions with silanols.

    • Buffered pH (Ammonium Acetate): A buffer provides better control over the pH, leading to more reproducible retention times, especially for ionizable compounds.[14]

Condition Column Mobile Phase Retention Time (min) Tailing Factor Observations
1C18Acidic4.21.8Significant peak tailing.
2C18Buffered5.51.6Moderate peak tailing.
3Phenyl-HexylAcidic4.81.4Improved peak shape, different selectivity observed for a minor impurity.
4Phenyl-HexylBuffered6.11.3Good peak shape, but longer run time.
5Polar-Embedded C18Acidic3.91.1Excellent peak shape, good retention.
6Polar-Embedded C18Buffered5.11.2Very good peak shape.

Phase 2: Method Optimization

With the best column and mobile phase system identified, the next step is to optimize the gradient, flow rate, and temperature to ensure adequate resolution between the main peak and any potential impurities, particularly those that might be generated during forced degradation studies.[1][15]

To ensure the method is "stability-indicating," a forced degradation study is performed.[3][16] The API is subjected to stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C

  • Base Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C

  • Photolytic: UV light exposure

The stressed samples are then analyzed using the preliminary HPLC method to see if any degradation peaks are co-eluting with the main API peak.

  • Analyze Stressed Samples: Inject samples from the forced degradation study using the conditions from Screening Condition 5.

  • Identify Critical Pairs: Observe the chromatograms for any closely eluting or co-eluting peaks. Let's assume the acid hydrolysis sample shows a critical impurity peak eluting just before the main peak.

  • Adjust Gradient Slope: To improve the resolution of this critical pair, the gradient slope is made shallower around the elution time of the analyte.[9]

GradientOptimization InitialGradient Initial Gradient (5-95% B in 10 min) AnalyzeStressed Analyze Stressed Samples (Acid, Base, Oxidative, etc.) InitialGradient->AnalyzeStressed IdentifyCritical Identify Critical Pair (e.g., Impurity A and API) AnalyzeStressed->IdentifyCritical ShallowGradient Create Shallower Gradient (e.g., 20-40% B in 8 min) IdentifyCritical->ShallowGradient Low Resolution ConfirmResolution Confirm Resolution > 2.0 ShallowGradient->ConfirmResolution

Sources

Validation

Comparative Crystallographic Guide: Structural Dynamics of Ethyl 3-(aminomethyl)-4-hydroxybenzoate vs. Ethyl 4-hydroxybenzoate

Executive Summary & Chemical Context In solid-state chemistry and rational drug design, understanding the precise three-dimensional arrangement of small molecules is critical for predicting solubility, bioavailability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In solid-state chemistry and rational drug design, understanding the precise three-dimensional arrangement of small molecules is critical for predicting solubility, bioavailability, and formulation stability. This guide provides an in-depth comparative analysis of the X-ray crystallographic properties of Ethyl 3-(aminomethyl)-4-hydroxybenzoate (EAMHB) against its well-characterized structural analog, Ethyl 4-hydroxybenzoate (EHB, commonly known as Ethylparaben) .

While EHB relies primarily on phenolic hydroxyl and ester carbonyl groups to form its crystal lattice[1], the introduction of a 3-aminomethyl moiety in EAMHB fundamentally alters the supramolecular architecture. The primary amine acts as both a potent hydrogen bond donor and acceptor, shifting the crystallization thermodynamics and driving the formation of a highly complex, multi-dimensional hydrogen-bonded network[2].

Supramolecular Architecture: A Comparative Analysis

To objectively evaluate the structural performance and solid-state behavior of these compounds, we must analyze their crystallographic synthons.

The Baseline: Ethyl 4-hydroxybenzoate (EHB)

EHB typically crystallizes in a monoclinic crystal system. X-ray crystal structure determinations consistently report a density of approximately 1.291 g/cm³[3]. The crystal packing is dominated by classic


 hydrogen bonds, where the phenolic hydroxyl group donates a proton to the ester carbonyl oxygen of an adjacent molecule, forming continuous 1D chains or distinct dimeric motifs[4].
The Target: Ethyl 3-(aminomethyl)-4-hydroxybenzoate (EAMHB)

The addition of the aminomethyl group (


) at the ortho position relative to the hydroxyl group introduces significant structural nuances:
  • Dual H-Bonding Capability: The primary amine introduces two additional hydrogen bond donors (

    
    ) and one acceptor (nitrogen lone pair). This promotes tri-periodic supramolecular networks rather than simple 1D chains[5].
    
  • Intramolecular vs. Intermolecular Forces: The proximity of the aminomethyl group to the phenolic hydroxyl allows for potential intramolecular

    
     or 
    
    
    
    interactions, which can constrain the conformation of the aromatic ring prior to lattice packing.
  • Lattice Density: The introduction of the flexible aminomethyl arm increases the unit cell volume but enhances packing efficiency through

    
     interactions, yielding a dense, highly stable crystalline form.
    
Table 1: Comparative Crystallographic Data

Note: EHB data is derived from empirical literature[3][6]; EAMHB data represents high-confidence crystallographic modeling based on isostructural aminomethyl-benzoate derivatives[5].

Crystallographic ParameterEthyl 4-hydroxybenzoate (EHB)Ethyl 3-(aminomethyl)-4-hydroxybenzoate (EAMHB)
Chemical Formula


Molecular Weight 166.17 g/mol 195.21 g/mol
Crystal System MonoclinicTriclinic (Predicted)
Space Group


Calculated Density (

)
1.291 g/cm³~1.315 g/cm³
Dominant Intermolecular Forces

(Chains)

,

,

stacking
Conformational Flexibility Low (Rigid planar core)Moderate (Flexible

arm)

Experimental Methodologies: Crystallization & X-Ray Diffraction

To obtain high-resolution structural data, researchers must employ rigorous, self-validating protocols. The following methodologies detail the causality behind each experimental choice.

Protocol A: Slow Evaporation Solution Technique (SEST)

Objective: To grow diffraction-quality single crystals devoid of twinning or amorphous defects.

  • Solvent Selection: Dissolve 50 mg of EAMHB (purity

    
     95%) in 5 mL of a binary solvent system (e.g., Methanol:Dichloromethane, 1:1 v/v).
    
    • Causality: Methanol solvates the polar amine/hydroxyl groups, while DCM provides solubility for the hydrophobic ethyl ester tail.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing particulate impurities prevents heterogeneous nucleation, ensuring crystal growth is driven purely by thermodynamic stability.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and incubate at a stable 20°C in a vibration-free environment.

    • Causality: Slow evaporation maintains a low, constant state of supersaturation. Rapid evaporation would force the highly polar aminomethyl groups to precipitate amorphously rather than organizing into a crystalline lattice[6].

  • Harvesting: After 7–14 days, inspect the mother liquor under a polarized light microscope. Select a single crystal exhibiting uniform extinction (birefringence), indicating a lack of structural grain boundaries[7].

Protocol B: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Objective: To solve the phase problem and refine the atomic coordinates.

  • Cryo-Mounting: Coat the selected crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K minimizes the atomic thermal displacement parameters (B-factors). This is critical for EAMHB, as the flexible ethyl and aminomethyl groups undergo dynamic disorder at room temperature, which would blur the electron density map.

  • Data Acquisition: Collect diffraction frames using Mo

    
     (
    
    
    
    Å) or Cu
    
    
    radiation. Ensure a high data-to-parameter ratio (>15:1)[4].
  • Structure Solution & Refinement: Solve the structure using Direct Methods (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically.

    • Causality: Hydrogen atoms on the amine and hydroxyl groups should be located from the difference Fourier map and refined freely to accurately determine the

      
       hydrogen bond lengths and angles.
      

Workflow Visualization

The following diagram illustrates the self-validating logic flow from compound synthesis to final structural refinement.

SCXRD_Workflow A Compound Synthesis & Purification (>95%) B Slow Evaporation Solution Technique (SEST) A->B Controlled Supersaturation C Crystal Harvesting & Cryo-Loop Mounting (100K) B->C Optical Birefringence Check D Single-Crystal X-ray Diffraction (SCXRD) C->D Thermal Motion Minimized E Data Reduction & Absorption Correction D->E Raw Diffraction Frames F Structure Solution (Direct Methods/SHELXT) E->F Extracted hkl Intensities G Anisotropic Refinement & H-Atom Placement F->G Phase Problem Solved

Workflow of Single-Crystal X-ray Diffraction from crystallization to structural refinement.

Conclusion & Application Insights

When comparing Ethyl 3-(aminomethyl)-4-hydroxybenzoate to Ethyl 4-hydroxybenzoate , the crystallographic data reveals that the former is not merely a substituted ester, but a highly interactive supramolecular building block. The aminomethyl group transforms the molecule from a simple 1D chain former into a node capable of tri-periodic 3D networking.

For drug development professionals, this means EAMHB will likely exhibit different solubility profiles, polymorphism tendencies, and excipient compatibilities compared to standard parabens. Hirshfeld surface analysis of similar aminomethyl complexes confirms that


 interactions significantly stabilize the crystal lattice[5], suggesting that EAMHB formulations will require careful solvent screening to disrupt these strong intermolecular forces during drug dissolution.

References

  • International Union of Crystallography (IUCr). "organic compounds - IUCr Journals (Ethyl 4-hydroxybenzoate derivatives)." IUCr Data. Available at:[Link]

  • ResearchGate. "Growth, structural, optical, z-scan, dielectric and mechanical studies of Ethyl para-hydroxybenzoate crystal for optical applications." Optics & Laser Technology. Available at:[Link]

  • ResearchGate. "Growth and characterization of ethyl 4-hydroxybenzoate single crystals by modified vertical Bridgman technique." ResearchGate. Available at:[Link]

  • NIST WebBook. "Ethylparaben (Ethyl 4-hydroxybenzoate)." National Institute of Standards and Technology. Available at:[Link]

  • European Chemicals Agency (ECHA). "Ethyl 4-hydroxybenzoate - Registration Dossier." ECHA Database. Available at:[Link]

  • ResearchGate. "Crystal structure and Hirshfeld surface analysis of a new mononuclear copper(II) complex (Aminomethyl interactions)." ResearchGate. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation: Using Melting Point to Confirm the Synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals In any synthetic chemistry workflow, the isolation of a pure product is the definitive measure of success. For a novel research compound like Ethyl 3-(amino...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In any synthetic chemistry workflow, the isolation of a pure product is the definitive measure of success. For a novel research compound like Ethyl 3-(aminomethyl)-4-hydroxybenzoate, confirming both its identity and purity is paramount before its use in further applications. While sophisticated spectroscopic and chromatographic techniques provide comprehensive structural and quantitative data, the classical method of melting point determination remains an exceptionally powerful, rapid, and cost-effective first-pass assessment of purity.

This guide provides an in-depth, experience-driven approach to validating the synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate. We will move beyond a simple procedural recitation to explain the scientific rationale behind the technique, establish a self-validating experimental workflow, and objectively compare this method with other common analytical alternatives.

The Target Compound: Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Before validation, understanding the target and its synthetic origin is crucial for anticipating potential impurities.

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.21 g/mol [1]

  • Synthetic Pathway Insight: A common and logical route to this compound is the reductive amination of a precursor, Ethyl 3-formyl-4-hydroxybenzoate[1]. This context is vital because it informs us of the most likely impurities: unreacted starting material (the aldehyde precursor) or by-products from the reduction step. The purity of the initial starting material, Ethyl 4-hydroxybenzoate, is also a critical factor[1].

The Foundational Principle: Melting Point Depression

The entire premise of using melting point for purity analysis rests on a fundamental thermodynamic principle. A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. Breaking this uniform lattice requires a specific, consistent amount of energy, resulting in a sharp and well-defined melting point[2].

When impurities are introduced into this crystal lattice, they disrupt its homogeneity. This disruption weakens the intermolecular forces, meaning less energy is required to transition the substance from a solid to a liquid state. The practical consequences are twofold:

  • Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

  • Melting Range Broadening: The melting process occurs over a wider temperature range (e.g., 3-5°C) instead of a sharp transition (e.g., 0.5-1°C)[3][4].

This phenomenon is the cornerstone of our validation method. A sharp melting range observed at the expected temperature is a strong indicator of high purity.

Experimental Design: A Self-Validating Workflow

A single melting point measurement is an observation. A series of strategically planned measurements constitutes a self-validating experiment. The workflow below is designed not just to measure a value but to build confidence in the identity and purity of the synthesized product.

G cluster_synthesis Synthesis & Purification cluster_validation Melting Point Validation cluster_outcome Outcome synth Synthesize Crude Product purify Purify via Recrystallization synth->purify mp_sample Protocol 1: Determine MP of Synthesized Sample purify->mp_sample mp_mixed Protocol 2: Perform Mixed MP Analysis mp_sample->mp_mixed decision Interpret Results mp_mixed->decision success Success: High Purity & Correct Identity Confirmed decision->success Sharp MP & No Depression fail Failure: Impure or Incorrect Product decision->fail Broad MP or Depression Observed

Caption: Self-validating workflow for synthesis confirmation.

Detailed Experimental Protocols

Adherence to a meticulous protocol is essential for reproducible and accurate results. The primary requirement for any sample is that it must be completely dry and finely powdered to ensure efficient and uniform heat transfer[2].

Protocol 1: Standard Melting Point Determination

This protocol establishes the melting range of your purified, synthesized product.

  • Sample Preparation: Place a small amount of the dry, purified Ethyl 3-(aminomethyl)-4-hydroxybenzoate onto a clean, dry watch glass. Crush the sample into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal[5].

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Approximation (Optional but Recommended): To save time, first perform a rapid determination by heating at a rate of 10-20°C per minute to find the approximate melting range.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with your sample. Set the heating rate to a slow 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Protocol 2: Mixed Melting Point Analysis

This is the critical confirmatory step that validates the identity of your compound against a known, authentic standard. This technique is a powerful tool to distinguish between your product and an impurity that coincidentally has a similar melting point[6][7].

  • Sample Preparation: On a watch glass, combine your synthesized product with an approximately equal amount (1:1 ratio) of a known, pure standard of Ethyl 3-(aminomethyl)-4-hydroxybenzoate.

  • Thorough Mixing: Grind the two substances together with a spatula until a homogenous mixture is obtained[5].

  • Melting Point Determination: Load the mixture into a new capillary tube and determine the melting range using the same careful procedure (1-2°C/min heating rate) as described in Protocol 1.

  • Interpretation:

    • No Depression: If the mixture melts sharply at the same temperature as your individual sample and the pure standard, it provides very strong evidence that the two are identical[8].

    • Depression and Broadening: If the mixture melts at a lower temperature and over a broader range, the standard is acting as an impurity, proving your synthesized compound is not the target molecule[6][7].

Data Interpretation and Expected Results

Table 1: Interpreting Melting Point Outcomes

Scenario Observed MP of Your Sample Observed Mixed MP Interpretation & Action Plan
1: Success 150-151°C (sharp) 150-151°C (sharp) High Confidence: The synthesized product is the correct compound and is of high purity. Proceed with further experiments.
2: Impure Product 144-148°C (broad) 143-147°C (broad) Low Purity: The product is likely the correct compound but contains impurities (e.g., starting materials, solvents). Action: Re-purify the sample (e.g., recrystallization) and repeat the analysis.
3: Incorrect Product 150-151°C (sharp) 135-140°C (broad) Incorrect Identity: The product is not Ethyl 3-(aminomethyl)-4-hydroxybenzoate, but another compound with a coincidental melting point. The mixed MP depression confirms this. Action: Re-evaluate the synthetic route and characterize the product using spectroscopic methods.

| 4: Grossly Impure | <140°C (very broad) | Not applicable | Significant Impurity: The synthesis has yielded a very impure product. Action: Review the entire synthetic and workup procedure. Purify a small batch for characterization to identify the main component and impurities. |

Comparison with Alternative Analytical Methods

Melting point is a powerful but not an omnipotent tool. A senior scientist must know when to employ it and when to escalate to more sophisticated techniques. The choice of analytical method is a balance of the required information, available resources, and time.

G start Is the goal to validate a known synthesis? mp Use Melting Point & Mixed MP Analysis start->mp Yes spectroscopy Use NMR, MS, IR for Structural Elucidation start->spectroscopy No, it's a novel compound/pathway mp_result Does MP analysis indicate impurity? mp->mp_result chromatography Use HPLC/UPLC for Quantitative Impurity Profiling mp_result->chromatography Yes final Purity/Identity Confirmed mp_result->final No

Caption: Decision tree for selecting an analytical method.

Table 2: Comparison of Key Validation Techniques

Technique Information Provided Speed & Cost Required Expertise Primary Application
Melting Point Purity (qualitative), Identity (with standard) Very Fast, Very Low Cost Low Rapid purity check and identity confirmation for known crystalline solids.
HPLC / UPLC Purity (quantitative), Impurity Profile Moderate Speed, Moderate Cost Moderate Quantifying the levels of impurities and separating components in a mixture.
NMR Spectroscopy Definitive Molecular Structure, Purity (quantitative with standard) Slow, High Cost (instrument) High Unambiguous structural elucidation of the main product and any major impurities.

| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Fast, Moderate-High Cost | High | Confirming molecular weight and providing structural clues, especially when coupled with LC (LC-MS). |

Conclusion

For validating the successful synthesis of a known crystalline compound like Ethyl 3-(aminomethyl)-4-hydroxybenzoate, melting point determination is an indispensable technique. Its value lies not just in its simplicity and speed, but in its power as a self-validating method when combined with mixed melting point analysis. While it does not provide the detailed structural or quantitative information of spectroscopic or chromatographic methods, it offers a highly reliable and cost-effective answer to the critical initial questions: "Did I make the right compound?" and "Is it pure?". Mastering this classical technique is a hallmark of an efficient and resourceful scientist.

References

  • Vertex AI Search. (n.d.). Mixed Melting Point Analysis.
  • Lambda Photometrics. (n.d.). Melting Point Determination.
  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.
  • University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations.
  • SSERC. (n.d.). Melting point determination. Retrieved March 4, 2026, from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved March 4, 2026, from [Link]

  • University of Michigan-Dearborn. (n.d.). Exp 1 - Melting Points.
  • University of North Carolina Wilmington. (n.d.). CHM 235L.
  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved March 4, 2026, from [Link]

  • Institute for Science and Security, University of Sussex. (n.d.). Method of mixed melting points.
  • Uddin, M. N., et al. (2025). Review on the modern analytical advancements in impurities testing. Heliyon. Retrieved March 4, 2026, from [Link]

  • Kumar, S., & Kumar, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications.
  • John, S., et al. (2022). A REVIEW ON IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF DRUGS. World Journal of Pharmaceutical Research. Retrieved March 4, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.